Methyl prolinate hydrochloride
Description
The exact mass of the compound Methyl L-prolinate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2133-40-6 | |
| Record name | L-Proline, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2133-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PROLINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LWL7P890M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Prolinate Hydrochloride (CAS: 2133-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl prolinate hydrochloride, with the CAS registry number 2133-40-6, is the hydrochloride salt of the methyl ester of the amino acid L-proline.[1][2] This compound is a crucial chiral building block in organic synthesis, particularly valued in pharmaceutical and materials science research. Its structural rigidity, conferred by the pyrrolidine (B122466) ring, and its bifunctional nature (a secondary amine and a methyl ester) make it a versatile intermediate for the synthesis of complex molecules, including peptide-based drugs and chiral catalysts.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of reaction conditions.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety information.
Physicochemical Properties
The fundamental physicochemical properties of Methyl L-prolinate hydrochloride are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 2133-40-6 | [5] |
| Molecular Formula | C₆H₁₁NO₂ · HCl | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white crystalline powder or solid | [5][6] |
| Melting Point | 69-71 °C | [5] |
| Boiling Point | 55 °C at 11 mmHg | [5][7] |
| Solubility | Soluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | [1][5] |
| Optical Rotation | [α]20/D = -31° (c=0.5 in H₂O) | |
| Density | ~1.14 g/cm³ (estimate) | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5][7] |
| Sensitivity | Hygroscopic | [1][5] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of L-proline. Two prevalent methods are detailed below as experimental protocols.
General Synthesis Workflow
The overall process involves the reaction of L-proline with methanol in the presence of an acid catalyst, followed by workup and isolation of the hydrochloride salt.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
This is a widely used method for the esterification of amino acids.
Materials:
-
L-proline (10.2 g, 88.6 mmol)
-
Methanol (60 mL)
-
Thionyl chloride (SOCl₂) (11.6 g, 7.10 mL, 97.5 mmol)
Procedure:
-
Suspend L-proline in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride to the suspension. The reaction is exothermic and should be controlled.
-
Heat the mixture to reflux and maintain for approximately 29 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure.
-
The resulting product, Methyl L-prolinate hydrochloride, is obtained as a gray oil in quantitative yield and can often be used without further purification.[5]
This method offers an alternative to using thionyl chloride.
Materials:
-
L-proline (100 g, 0.87 mol)
-
Methanol (600 mL)
-
Acetyl chloride (92.6 mL, 1.30 mol)
Procedure:
-
Suspend L-proline in methanol in a suitable reaction vessel.
-
Add acetyl chloride to the suspension.
-
Heat the mixture to reflux for approximately 8 hours.[8]
-
Upon completion, remove the solvent under vacuum to yield L-proline methyl ester hydrochloride as a colorless oil.[8]
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical synthesis.
Peptide Synthesis
As a derivative of the amino acid proline, it serves as a fundamental building block in the synthesis of peptides.[4] The methyl ester group acts as a protecting group for the carboxylic acid, allowing for the controlled formation of peptide bonds at the secondary amine. It is particularly useful in solution-phase peptide synthesis.
Pharmaceutical Synthesis
This compound is a key intermediate in the production of various pharmaceuticals.[3] Its chiral nature is exploited in asymmetric synthesis to produce enantiomerically pure drugs. It is notably used in the development of agents targeting neurological disorders.[3]
Organocatalysis
This compound can function as an organocatalyst. A significant application is in the Biginelli reaction , a one-pot cyclocondensation to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are compounds with a wide range of pharmacological activities.[3]
Key Experimental Protocols
Catalysis of the Biginelli Reaction
Methyl L-prolinate hydrochloride effectively catalyzes the three-component reaction between an aldehyde, a β-ketoester, and urea (B33335).
Figure 2: Workflow for the Biginelli reaction catalyzed by this compound.
General Protocol:
-
Combine an aryl aldehyde (1 mmol), a β-ketoester like methyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and a catalytic amount of Methyl L-prolinate hydrochloride (e.g., 10 mol%).
-
The reaction can often be performed under solvent-free conditions or in a suitable solvent like ethanol.
-
Heat the mixture (e.g., at 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product, typically by recrystallization from ethanol, to yield the desired 3,4-dihydropyrimidin-2(1H)-one.
The proposed mechanism involves the formation of a chiral enamine intermediate from the condensation of the β-ketoester with the proline catalyst, which then dictates the stereochemical outcome of the reaction.[9]
Synthesis of N-Acryloyl-L-proline methyl ester
This compound is a precursor for synthesizing monomers used in polymer chemistry.
Figure 3: Synthesis of N-Acryloyl-L-proline methyl ester.
General Protocol:
-
Dissolve Methyl L-prolinate hydrochloride in a suitable dry solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the secondary amine.
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride to the solution.
-
Allow the reaction to proceed, typically by warming to room temperature and stirring for several hours.
-
After the reaction is complete, perform an appropriate workup, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the resulting N-Acryloyl-L-proline methyl ester, for instance, by column chromatography.[10]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
-
¹H NMR: Predicted spectra are available. For example, in DMSO-d6, characteristic peaks would include a singlet for the methyl ester protons (~3.65 ppm), and multiplets for the pyrrolidine ring protons.[7]
-
¹³C NMR: Data for proline and its derivatives are available in databases, which can be used for comparison.[11][12]
-
FT-IR: Attenuated Total Reflectance Infrared (ATR-IR) spectra are available from various sources.[13] Characteristic peaks would include stretches for the N-H bond (as an ammonium (B1175870) salt), C-H bonds, the ester carbonyl (C=O) group, and C-O bonds.
-
Mass Spectrometry (MS): Electron ionization mass spectra are available for related compounds, which can provide fragmentation patterns for structural elucidation.[11][14]
Safety and Handling
It is essential to handle this compound with appropriate safety precautions.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][7] It is considered a combustible solid.
-
Precautions: Wear personal protective equipment, including gloves, eye shields, and a dust mask (type N95).
-
Handling: Use in a well-ventilated area. Avoid generating dust. Keep away from oxidizing agents.[5]
-
Storage: Store in a cool, dry place (2-8°C) in a tightly sealed container under an inert atmosphere due to its hygroscopic nature.[5]
References
- 1. CAS 2133-40-6: L-Proline, methyl ester, hydrochloride (1:1) [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6 - iChemical [ichemical.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Probing the Mode of Asymmetric Induction of Biginelli Reaction Using Proline Ester Salts | Semantic Scholar [semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. hmdb.ca [hmdb.ca]
- 13. spectrabase.com [spectrabase.com]
- 14. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Physical Properties of Methyl Prolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl prolinate hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of experimental workflows.
Core Physical and Chemical Properties
This compound is a derivative of the amino acid proline, widely used as a building block in organic synthesis, particularly in peptide synthesis and as a catalyst. It is commercially available in its L-, D-, and racemic (DL-) forms.
Quantitative Data Summary
The physical properties of this compound can vary slightly depending on the isomeric form and the purity of the substance. The following table summarizes key quantitative data available for L-methyl prolinate hydrochloride, the most common form, along with data for the D- and DL- forms where available.
| Property | L-Methyl Prolinate Hydrochloride | D-Methyl Prolinate Hydrochloride | DL-Methyl Prolinate Hydrochloride |
| CAS Number | 2133-40-6[1][2] | 65365-28-8[3] | 79397-50-5[4] |
| Molecular Formula | C₆H₁₂ClNO₂[1][2] | C₆H₁₁NO₂·HCl[3] | C₆H₁₁NO₂·HCl[4] |
| Molecular Weight | 165.62 g/mol [1][2] | 165.62 g/mol [3] | 165.6 g/mol [4] |
| Appearance | White to off-white crystalline powder, crystals, and/or chunks[2][3][5] | White powder or crystalline powder[3] | Off-white solid powder[4] |
| Melting Point | 68-78 °C[1][6], 69-71 °C (lit.)[5][7][8] | 69-71 °C[3] | 101-108 °C[4] |
| Boiling Point | 55 °C at 11 mmHg[1][5][7] | 213.6 °C at 760 mmHg[3] | Not available |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. Slightly soluble in water.[1][5] | Not specified | Not specified |
| Optical Rotation ([α]D) | -31° to -33° (c=0.5 to 1 in H₂O)[5][6][7][8] | +32° (c=1 in H₂O)[3] | 0° (c=1 in EtOH)[4] |
| Refractive Index | -31.5° (c=1, H₂O)[5][7] | 32° (c=1, H₂O)[3] | Not available |
| Density | ~1.14 g/cm³ (rough estimate)[5][7] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1°C).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end. The tube is then tapped gently on a hard surface to ensure the sample is tightly packed at the bottom.[9]
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[6]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6][9]
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]
Determination of Solubility
Solubility provides insight into how the compound will behave in various solvent systems, which is crucial for reaction setup and purification.
Apparatus:
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Analytical balance
-
Graduated pipettes or cylinders
Procedure (Qualitative):
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed into a test tube.[11]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, methanol, or chloroform) is added to the test tube in small portions.[11]
-
Mixing: After each addition, the tube is vigorously shaken or vortexed to facilitate dissolution.[11]
-
Observation: The solubility is observed and categorized (e.g., soluble, slightly soluble, insoluble) based on the amount of solid that dissolves.
Procedure (Quantitative):
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved solid in the supernatant is determined using an appropriate analytical technique (e.g., spectroscopy, gravimetric analysis after solvent evaporation).
Measurement of Optical Rotation
Optical rotation is a fundamental property for chiral molecules like the L- and D-isomers of this compound, confirming their stereochemical identity.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)
-
Sodium D-line light source (589 nm)
-
Analytical balance and volumetric flasks
Procedure:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to achieve a known concentration (c, in g/mL).
-
Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).
-
Sample Measurement: The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.[2][13]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[2] The temperature and wavelength of the light source should also be reported.
-
Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Apparatus:
-
FT-IR spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
-
Agate mortar and pestle, KBr press (for pellet method)
Procedure (Thin Solid Film Method):
-
Sample Preparation: A small amount of this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[7]
-
Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]
-
Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum.[7][14]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
Procedure:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[15]
-
Spectrum Acquisition: The ¹H NMR spectrum is acquired. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.[15]
-
Data Processing: The resulting free induction decay (FID) is Fourier-transformed, and the spectrum is phased and baseline-corrected. The chemical shifts, integration, and splitting patterns of the signals are then analyzed to elucidate the molecular structure.[16]
Visualizations
General Experimental Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a chemical sample like this compound.
Caption: General workflow for the characterization of this compound.
Logical Relationship in a Synthetic Application: Dipeptide Synthesis
This compound is a key reagent in peptide synthesis. The following diagram illustrates its role in the formation of a dipeptide, a common application in drug development.[17][18][19][20]
Caption: Workflow for dipeptide synthesis using this compound.
References
- 1. [PDF] Experimental methods for measuring optical rotatory dispersion: survey and outlook. | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. digicollections.net [digicollections.net]
- 14. scribd.com [scribd.com]
- 15. books.rsc.org [books.rsc.org]
- 16. youtube.com [youtube.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. Solved Experiment 3: Synthesis of a dipeptide. Introduction | Chegg.com [chegg.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
L-Proline Methyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Proline methyl ester hydrochloride is a chiral compound widely utilized as a versatile building block in organic synthesis, particularly in peptide chemistry and asymmetric catalysis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug discovery and development.
Physicochemical Properties
L-Proline methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-proline. The presence of the hydrochloride salt increases its stability and solubility in certain solvents. A summary of its key quantitative data is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₁₁NO₂·HCl | [1][2][3] |
| Molecular Weight | 165.62 g/mol | [1][2][3] |
| CAS Number | 2133-40-6 | [1][2][3] |
| Appearance | White crystalline powder or low melting solid | [3] |
| Melting Point | 69-71 °C | [1][4] |
| Optical Rotation [α]20/D | -31° (c = 0.5 in H₂O) | [3][4] |
| Solubility | Soluble in water and methanol (B129727); slightly soluble in chloroform. | [1][5] |
| Storage Temperature | 0-8 °C, under inert gas, hygroscopic. | [1][3] |
Synthesis of L-Proline Methyl Ester Hydrochloride
The most common laboratory-scale synthesis of L-proline methyl ester hydrochloride involves the esterification of L-proline using methanol in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or acetyl chloride. These reagents serve both as a source of the hydrochloride and as a catalyst for the esterification.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is based on the reaction of L-proline with thionyl chloride in methanol.
Materials:
-
L-proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-proline (e.g., 10.2 g, 88.6 mmol) in anhydrous methanol (60 mL).[1]
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (e.g., 7.10 mL, 97.5 mmol) to the cooled suspension with stirring.[1] Caution: The reaction is exothermic and releases HCl gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.[1]
-
Maintain the reflux for approximately 29 hours, or until the reaction is complete (monitored by TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol and thionyl chloride by distillation under reduced pressure using a rotary evaporator.[1]
-
The resulting product is L-proline methyl ester hydrochloride, which can be used without further purification for many applications.[1]
Caption: Workflow for peptide synthesis using L-Proline Methyl Ester.
Organocatalysis
Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, such as aldol (B89426) and Mannich reactions. [6][7]While L-proline itself is often used, its ester derivatives can also be employed in certain catalytic systems. The catalytic cycle typically involves the formation of an enamine intermediate from the catalyst and a carbonyl compound.
The general mechanism of proline-catalyzed aldol reaction is depicted below.
Caption: Proline-catalyzed aldol reaction mechanism.
Safety and Handling
L-Proline methyl ester hydrochloride is considered a hazardous substance. It can cause skin and serious eye irritation. [8]
-
Handling: Always handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be stored under an inert atmosphere. [1][11]* First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [8][11] This guide provides a foundational understanding of L-Proline methyl ester hydrochloride for its effective and safe use in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L -Proline methyl ester 98 2133-40-6 [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. spanlab.in [spanlab.in]
Spectroscopic Analysis of Methyl Prolinate Hydrochloride: A Technical Guide
Introduction
Methyl prolinate hydrochloride is a derivative of the amino acid proline, widely utilized as a building block in peptide synthesis and as a catalyst in various organic reactions. For researchers, scientists, and professionals in drug development, precise characterization of this compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the structure, purity, and identity of such molecules. This technical guide provides a comprehensive overview of the spectral data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its analysis.
Spectral Data Presentation
The following sections summarize the key spectral data for this compound. The data is presented in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data for this compound
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.15 - 4.13 | m | 1H | α-CH |
| 3.65 | s | 3H | -OCH₃ |
| 3.35 - 3.30 | m | 2H | δ-CH₂ |
| 2.23 - 2.15 | m | 1H | β-CH (one proton) |
| 1.86 - 1.78 | m | 3H | β, γ-CH₂ (three protons) |
Data is based on predicted values.[1]
¹³C NMR Spectral Data
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. A detailed vibrational analysis of this compound has been conducted, confirming its structural features.[2][3]
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3000-2800 | Strong | N-H Stretch | Secondary Amine Hydrochloride (R₂NH₂⁺) |
| ~2950 | Medium | C-H Stretch | Aliphatic CH₂, CH |
| ~1740 | Strong | C=O Stretch | Ester Carbonyl |
| ~1580 | Medium | N-H Bend | Secondary Amine Hydrochloride |
| ~1450 | Medium | C-H Bend | CH₂ Scissoring |
| ~1210 | Strong | C-O Stretch | Ester Linkage |
Note: Wavenumbers are approximate and based on characteristic values for the assigned functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For methyl prolinate, a soft ionization technique like Electrospray Ionization (ESI) is typically used. The analysis is performed on the free base (methyl L-prolinate, MW: 129.16 g/mol )[4], which is generated from the hydrochloride salt in the instrument source.
Table 3: ESI-MS Data for Methyl Prolinate
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ | ~130.16 | Protonated molecule (primary observed ion) |
| [M+Na]⁺ | ~152.14 | Sodium adduct |
M represents the neutral molecule, methyl L-prolinate.
Experimental Protocols
Detailed methodologies are crucial for reproducing spectral data. The following protocols outline standard procedures for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Place a small, powdered amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27) equipped with an ATR accessory.[5]
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Set the resolution to 4 cm⁻¹.
-
-
-
Data Processing:
-
Perform an automatic background subtraction.
-
Use software to identify and label the major absorption peaks.
-
ESI-Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol (B129727) or water.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.
-
-
Instrumentation & Data Acquisition:
-
Mass Spectrometer: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize nebulizer gas flow and drying gas temperature to ensure efficient desolvation.
-
Scan over a relevant m/z range (e.g., 50-300 Da).
-
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺ at m/z ~130.16) and any common adducts.
-
If using a high-resolution mass spectrometer (HRMS), the exact mass can be used to confirm the elemental composition.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical standard like this compound.
References
A Comprehensive Technical Guide to the Synthesis of Methyl Prolinate Hydrochloride from L-Proline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl prolinate hydrochloride, a crucial intermediate in peptide synthesis and various other applications in organic chemistry.[1] This document provides a thorough overview of the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow.
Introduction
L-proline, a unique secondary amino acid, plays a significant role as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its methyl ester, methyl prolinate, is often prepared as its hydrochloride salt to protect the amino group and improve stability. The esterification of L-proline is a fundamental transformation, and various methods have been developed to achieve this conversion efficiently. The most common and well-established method is the Fischer esterification, which involves reacting L-proline with methanol (B129727) in the presence of an acid catalyst.
Synthetic Methodologies
The primary method for synthesizing this compound from L-proline is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of the carboxylic acid group of L-proline with methanol. The reaction is typically carried out using either thionyl chloride (SOCl₂) or hydrogen chloride (HCl) as the catalyst. Both methods are effective and widely used, with the choice often depending on laboratory convenience and scale.
Thionyl Chloride Method
In this widely employed method, thionyl chloride serves as a convenient in-situ source of HCl gas when added to methanol. This approach avoids the need for handling gaseous HCl directly. The reaction of thionyl chloride with methanol is exothermic and generates sulfur dioxide and hydrogen chloride, which then protonates the carbonyl oxygen of L-proline, activating it for nucleophilic attack by methanol.
Acetyl Chloride Method
Similar to the thionyl chloride method, acetyl chloride can be used to generate HCl in methanol. A suspension of L-proline in methanol is treated with acetyl chloride, and the resulting mixture is heated to reflux.[2]
Hydrogen Chloride Gas Method
Directly bubbling dry hydrogen chloride gas through a suspension of L-proline in methanol is another classic and effective method for this transformation.[3] This method provides a clean reaction as the catalyst is gaseous HCl, which can be easily removed.
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported experimental protocols for the synthesis of this compound.
| Parameter | Thionyl Chloride Method | Acetyl Chloride Method |
| L-Proline | 10.2 g (88.6 mmol)[4] | 100 g (0.87 mol)[2] |
| Methanol | 60 mL[4] | 600 mL[2] |
| Catalyst | Thionyl Chloride (SOCl₂) | Acetyl Chloride |
| Catalyst Quantity | 7.10 mL (97.5 mmol)[4] | 92.6 mL (1.30 mol)[2] |
| Reaction Temperature | Reflux[4] | Reflux[2] |
| Reaction Time | 29 hours[4] | ~8 hours[2] |
| Product Form | Gray oil[4] | Colorless oil[2] |
| Yield | Quantitative[4] | 100%[2] |
| Melting Point | 69-71 °C (literature value for the solid)[4] | Not reported |
Table 1: Comparison of Reaction Parameters for Thionyl Chloride and Acetyl Chloride Methods.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using the thionyl chloride and acetyl chloride methods.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
L-proline (10.2 g, 88.6 mmol)
-
Methanol (60 mL)
-
Thionyl chloride (7.10 mL, 97.5 mmol)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-proline and methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain the reflux for 29 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure to yield this compound as a gray oil.[4] The product can be used in subsequent steps without further purification.[4]
Protocol 2: Synthesis using Acetyl Chloride
Materials:
-
L-proline (100 g, 0.87 mol)
-
Methanol (600 mL)
-
Acetyl chloride (92.6 mL, 1.30 mol)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend L-proline in methanol.[2]
-
Add acetyl chloride to the suspension.[2]
-
Heat the mixture to reflux for approximately 8 hours.[2]
-
Upon completion of the reaction, remove the solvent in vacuo to obtain L-proline methyl ester hydrochloride as a colorless oil.[2]
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.
Caption: Fischer esterification mechanism for this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from L-proline is a robust and well-documented process. The Fischer esterification, utilizing either thionyl chloride or acetyl chloride in methanol, provides high yields of the desired product. The choice of catalyst may depend on the specific requirements of the subsequent synthetic steps and available laboratory resources. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to the Formation of Methyl Prolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal mechanisms for the synthesis of methyl prolinate hydrochloride, a crucial intermediate in the synthesis of pharmaceuticals and peptidomimetics. This document details the core reaction pathways, provides comparative quantitative data, and outlines detailed experimental protocols for the most common synthetic methods.
Core Mechanisms of this compound Formation
The synthesis of this compound is primarily achieved through three well-established methods: Fischer-Speier esterification, reaction with thionyl chloride, and a milder approach using trimethylchlorosilane. Each method offers distinct advantages and proceeds through a unique mechanistic pathway.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of proline, the reaction is typically carried out in methanol (B129727) with a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The reaction is reversible and relies on driving the equilibrium towards the product, often by using a large excess of methanol or by removing the water formed during the reaction.[1]
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid group of proline by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the methyl ester. Concurrently, the secondary amine of the proline ring is protonated by the acidic medium to form the hydrochloride salt.
Thionyl Chloride (SOCl₂) Method
The use of thionyl chloride in methanol is a highly effective method for the synthesis of amino acid methyl esters, often providing high yields.[2][3] Two primary mechanistic pathways are proposed for this reaction.
The more commonly accepted mechanism involves the in situ generation of hydrogen chloride. Thionyl chloride reacts rapidly with the excess methanol to produce HCl and dimethyl sulfite.[4] The generated HCl then acts as the catalyst in a Fischer-Speier esterification, as described in the previous section. The continuous production of HCl in the reaction mixture drives the esterification to completion.
An alternative mechanism suggests the initial formation of an acyl chloride intermediate. Proline's carboxylic acid group would react with thionyl chloride to form a prolyl chloride. This highly reactive acyl chloride would then be immediately attacked by methanol to form the methyl ester. However, in the presence of a large excess of methanol, the reaction between thionyl chloride and methanol to generate HCl is generally favored.[4]
Trimethylchlorosilane (TMSCl) Method
Esterification using trimethylchlorosilane in methanol provides a mild and efficient alternative for the synthesis of amino acid methyl esters.[5] This method is appreciated for its operational simplicity and the often high yields achieved under gentle conditions.[5][6]
The mechanism is believed to proceed through the in situ generation of HCl. Trimethylchlorosilane reacts with methanol to produce methoxytrimethylsilane (B155595) and hydrogen chloride. The HCl then catalyzes the Fischer-Speier esterification of proline. This method avoids the use of highly corrosive thionyl chloride and can often be carried out at room temperature.[5]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various sources for the different methods of this compound synthesis. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.
| Synthesis Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fischer-Speier | L-Proline, HCl (gas) | Methanol | Reflux | Not Specified | ~85% | (Adapted from[7]) |
| Thionyl Chloride | L-Proline, SOCl₂ | Methanol | Reflux | 9 hours | Not explicitly stated for proline, but quantitative for other amino acids | [7] |
| Thionyl Chloride | L-Proline, SOCl₂ | Methanol | Ice bath | 24 hours | 98% | [3] |
| Thionyl Chloride | (trans)-4-Methylthio-L-proline HCl, SOCl₂ | Methanol | -30 | Not Specified | Not explicitly stated for proline, but good yield implied | [6] |
| HCl (gas) | L-Proline, HCl (gas) | Dichloroethane, Methanol | Reflux | 3 hours | 86.6% | [8] |
| HCl (gas) | L-Proline, HCl (gas) | Dichloroethane, Methanol | Reflux | Not Specified | 73.4% | [8] |
| Trimethylchlorosilane | L-Proline, TMSCl | Methanol | Room Temperature | 12 hours | 97% | (Adapted from[5]) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol for Fischer-Speier Esterification with Anhydrous HCl
This protocol is adapted from general procedures for amino acid esterification.[7]
-
Preparation of Methanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous methanol, which is cooled in an ice bath, until the desired concentration (typically 1.25 M) is reached.
-
Reaction Setup: L-proline is suspended in the prepared methanolic HCl solution in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reaction: The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by recrystallization, for example, from a mixture of methanol and diethyl ether.
Protocol for Esterification using Thionyl Chloride
This protocol is based on a procedure described for the synthesis of various amino acid methyl ester hydrochlorides.[7]
-
Reagent Preparation: Anhydrous methanol is placed in a round-bottom flask and cooled to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cold methanol with stirring.
-
Addition of Proline: L-proline is then added to the solution.
-
Reaction: The reaction mixture is brought to room temperature and then heated to reflux for approximately 9 hours.
-
Work-up: After cooling, the methanol is removed by rotary evaporation.
-
Purification: The residue is triturated with diethyl ether at 0°C to remove any excess dimethyl sulfite. The crude product is then purified by recrystallization from a methanol/ether mixture at 0°C to yield L-proline methyl ester hydrochloride.
Protocol for Esterification using Trimethylchlorosilane
This general procedure is effective for a wide range of amino acids.[5]
-
Reaction Setup: L-proline is placed in a round-bottom flask.
-
Addition of Reagents: Freshly distilled trimethylchlorosilane is added slowly with stirring, followed by the addition of methanol.
-
Reaction: The resulting solution or suspension is stirred at room temperature. The reaction progress is monitored by TLC. For proline, the reaction is typically complete within 12 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated on a rotary evaporator to yield the crude product.
-
Purification: The product, this compound, can be further purified by recrystallization if necessary.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Fischer-Speier esterification mechanism for proline.
Caption: Thionyl chloride method via in situ HCl generation.
Caption: TMSCl-mediated esterification via in situ HCl generation.
Caption: General experimental workflow for synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
Stability and Storage of Methyl Prolinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for methyl prolinate hydrochloride. The information is compiled to assist researchers and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in a research and development setting.
Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of the amino acid L-proline. Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | Methyl L-prolinate hydrochloride | [1][2] |
| Synonyms | (S)-Methyl pyrrolidine-2-carboxylate hydrochloride, H-Pro-OMe·HCl | [1] |
| CAS Number | 2133-40-6 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | 69-71 °C | [2][3] |
| Solubility | Soluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | [1][4] |
| Optical Rotation | [α]20/D ≈ -31° to -33° (c=0.5 to 1 in H₂O) | [1][2] |
Chemical Stability and Degradation
This compound is generally considered stable under normal, recommended storage conditions.[4] The hydrochloride salt form significantly enhances its stability compared to the free base. This is a common strategy for amino acid esters to protect the ester group from hydrolysis and other forms of degradation, thereby extending the compound's shelf life.[5][6]
The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form L-proline and methanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[7] The compound is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can contribute to its degradation.[3]
Potential Degradation Pathway: Ester Hydrolysis
The fundamental chemical degradation of this compound involves the hydrolysis of the ester linkage. This reaction is depicted in the following pathway diagram.
References
- 1. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. quora.com [quora.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
Methyl prolinate hydrochloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of Methyl Prolinate Hydrochloride
For researchers, scientists, and drug development professionals, understanding the safety and handling precautions for chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive overview of the safety protocols for this compound, a common reagent in organic synthesis.
Hazard Identification and Classification
This compound's hazard classification can vary depending on the supplier and the criteria used. While some safety data sheets (SDS) do not classify it as a hazardous substance under normal handling conditions, others identify it as a hazardous chemical that can cause skin and eye irritation.[1][2] It is prudent to handle this compound with care, assuming it to be potentially hazardous.
Hazard Statements:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H11NO2 · HCl | [3] |
| Molecular Mass | 165.62 g/mol | [4] |
| Appearance | White, hygroscopic powder | [1] |
| Melting Point | 69 - 71 °C | [2][4] |
| Solubility | Mixes with water | [1] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
| PPE | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |
Safe Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Ensure good ventilation in the work area.[3]
-
Avoid breathing dust.
-
Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Protect from moisture, as the compound is hygroscopic.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[3] |
Accidental Release Measures
In case of a spill, follow these procedures to clean up and contain the material.
Minor Spills:
-
Wear appropriate personal protective equipment.
-
Sweep up the spilled solid and place it in a suitable container for disposal.
-
Avoid generating dust.
-
Clean the spill area with a wet cloth.
Major Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Contain the spill using an inert absorbent material.
-
Follow the same cleanup procedure as for minor spills.
-
Prevent the material from entering drains or waterways.
Fire-Fighting Measures
This compound is a combustible solid but does not propagate flame with difficulty.[1]
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[2][3][4]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[3][4]
-
Hazardous Decomposition Products: In case of fire, toxic fumes may be released, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Toxicity Information
There is a notable lack of significant acute toxicological data in the available literature.[1] Therefore, it should be handled with the standard precautions for a potentially hazardous chemical.
Diagrams
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for responding to a this compound spill.
Caption: Logical relationship of hazard identification and risk assessment.
References
Methodological & Application
Application Notes and Protocols for the Use of Methyl Prolinate Hydrochloride in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl prolinate hydrochloride (L-Pro-OMe·HCl) is a chiral building block extensively utilized in solution-phase peptide synthesis. As the methyl ester of the amino acid proline, it serves as a crucial starting material for the incorporation of proline residues into peptide chains. The proline residue is unique among the 20 proteinogenic amino acids due to its secondary amine, which imparts a rigid, cyclic structure to the peptide backbone. This conformational rigidity is often critical for the biological activity and stability of peptides, influencing their interaction with biological targets.
These application notes provide detailed protocols and technical information for the effective use of this compound in peptide coupling reactions, including comparative data on the impact of different coupling reagents on reaction outcomes and a discussion of its application in the synthesis of biologically active peptides, such as matrix metalloproteinase (MMP) inhibitors.
Physicochemical Properties and Specifications
Proper characterization of the starting material is essential for reproducible results in peptide synthesis. The table below summarizes the key physicochemical properties of L-proline methyl ester hydrochloride.
| Property | Value |
| Synonyms | (S)-Methyl pyrrolidine-2-carboxylate hydrochloride, L-Pro-OMe HCl |
| CAS Number | 2133-40-6 |
| Molecular Formula | C₆H₁₁NO₂ · HCl |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 69-71 °C |
| Optical Activity | [α]20/D −31°, c = 0.5 in H₂O |
| Purity | ≥98% |
| Solubility | Soluble in water, methanol, and DMF |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in a typical peptide coupling reaction. The first protocol describes the neutralization of the hydrochloride salt, which is a prerequisite for the coupling reaction. The subsequent protocol outlines the coupling of an N-protected amino acid to the free methyl prolinate.
Protocol 1: Neutralization of this compound
Objective: To prepare a solution of free methyl prolinate from its hydrochloride salt for use in peptide coupling.
Materials:
-
L-Proline methyl ester hydrochloride
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF (final concentration ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-methylmorpholine (1.0 eq) or DIPEA (1.05 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
The resulting solution containing the free amine of methyl prolinate is now ready for the coupling reaction.
Protocol 2: Peptide Coupling with an N-Protected Amino Acid using Carbodiimide Reagents
Objective: To synthesize a dipeptide by coupling an N-protected amino acid (e.g., Boc-Ala-OH) with methyl prolinate.
Materials:
-
Solution of free methyl prolinate (from Protocol 1)
-
N-Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 eq)
-
Anhydrous DCM or DMF
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (or OxymaPure) (1.1 eq) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C in an ice bath.
-
Add DCC (or DIC) (1.1 eq) to the Boc-Ala-OH solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
To the pre-activated amino acid solution, add the freshly prepared solution of free methyl prolinate (from Protocol 1) dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide (Boc-Ala-Pro-OMe) by column chromatography on silica (B1680970) gel.
Quantitative Data on Racemization
A critical aspect of peptide synthesis is the preservation of stereochemical integrity. Racemization at the α-carbon of the amino acid can occur during the activation and coupling steps. The choice of coupling reagent, additives, and solvent can significantly influence the extent of racemization. The following table summarizes the percentage of D-isomer formation (epimerization) for the coupling of Z-Phg-OH to H-Pro-NH₂ under various conditions, providing a model for potential racemization issues when coupling to proline esters.
| Coupling Reagent/Additive | Base (equivalents) | Solvent | % D-Isomer (Epimerization) | Reference |
| DIC/HOBt | - | DMF | High (not specified) | [1] |
| HBTU/HOBt | NMM (10) | DMF | 0.8 | [2] |
| PyBOP/HOBt | DIPEA (4) | DMF | 1.2 | [2] |
| DIC/OxymaPure | - | DCM | Low (recommended) | [1] |
| HCTU | - | DMF | Low (recommended) | [1] |
| COMU | - | DMF | Low (recommended) | [1] |
Note: While this data is for a proline amide, it highlights the general trend that the combination of carbodiimides (like DIC) with HOBt in polar aprotic solvents like DMF can lead to significant racemization of the proline residue.[1][3] The use of uronium/aminium salt-based reagents (HBTU, HCTU, HATU, COMU) or the use of OxymaPure as an additive with carbodiimides is recommended to minimize this side reaction.[1]
Visualizations
Experimental Workflow
The general workflow for the solution-phase synthesis of a dipeptide using this compound is depicted below. This process involves the initial neutralization of the hydrochloride salt followed by the coupling with an N-protected amino acid.
Proline-Containing Peptides in Signaling Pathways: MMP Inhibition
Proline-rich peptides are integral to many biological processes, including signal transduction.[4][5] They often serve as recognition motifs for protein-protein interactions, for example, by binding to SH3 domains.[5] Furthermore, synthetic peptides containing proline analogues are being developed as inhibitors of enzymes such as matrix metalloproteinases (MMPs), which are key players in tissue remodeling and are implicated in diseases like cancer.[6][7] MMPs degrade the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[4][5][6][8] Proline-based MMP inhibitors can block this activity, thereby impeding tumor progression.
The following diagram illustrates a simplified signaling pathway where a proline-containing peptide acts as an MMP inhibitor to block cancer cell invasion.
Conclusion
This compound is a versatile and indispensable reagent in solution-phase peptide synthesis. Its use allows for the straightforward incorporation of the conformationally constrained proline residue into peptide sequences. Successful application requires careful consideration of the reaction conditions, particularly the choice of coupling reagents and additives, to minimize side reactions such as racemization. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in the synthesis of simple dipeptides and more complex, biologically active molecules. The development of proline-containing peptides as therapeutic agents, for instance as MMP inhibitors, underscores the importance of robust and optimized synthetic methodologies involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 6. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Matrix metalloproteinases in cancer invasion, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Prolinate Hydrochloride as a Catalyst for Asymmetric Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone in organic synthesis for the preparation of β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals and natural products. The development of asymmetric organocatalysis has revolutionized this transformation, with proline and its derivatives emerging as highly effective catalysts for achieving high enantioselectivity. Methyl prolinate hydrochloride, a stable and readily available proline ester, is presented here as a promising catalyst for asymmetric Mannich reactions. It is postulated to function as a convenient precursor to L-proline under aqueous conditions or to exhibit catalytic activity through a similar mechanistic pathway, offering advantages in terms of solubility and handling.
These notes provide a comprehensive overview of the application of proline-based catalysts in Mannich reactions as a model for the expected reactivity of this compound. Detailed protocols, quantitative data from related systems, and mechanistic diagrams are presented to guide researchers in the successful implementation of this catalytic system.
Data Presentation: Performance of Proline and its Derivatives in Asymmetric Mannich Reactions
The following tables summarize the performance of L-proline and a related derivative in three-component asymmetric Mannich reactions. This data serves as a benchmark for the anticipated outcomes when employing this compound as the catalyst.
Table 1: L-Proline Catalyzed Three-Component Mannich Reaction of Ketones, Aldehydes, and Amines
| Entry | Ketone | Aldehyde | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) |
| 1 | Acetone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 12 | 50 | 94 | - |
| 2 | Acetone | Benzaldehyde | p-Anisidine | DMSO | 35 | 24 | 68 | 96 | - |
| 3 | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 4 | 97 | >99 | 95:5 |
| 4 | Cyclopentanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 12 | 81 | 98 | >20:1 |
| 5 | Acetophenone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 72 | 10 | 72 | - |
Data adapted from proline-catalyzed reactions and is intended to be representative.[1]
Table 2: Influence of Catalyst Structure on the Mannich Reaction
| Entry | Catalyst | Ketone | Aldehyde | Amine | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) |
| 1 | L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 97 | >99 | 95:5 |
| 2 | L-Pipecolic Acid | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 95 | 98 | 93:7 |
| 3 | (S)-5,5-Dimethyl-thiazolidinium-4-carboxylate | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 96 | >99 | 93:7 |
This table highlights how modifications to the proline scaffold can influence the reaction outcome. It is anticipated that the ester functionality in this compound will similarly affect solubility and catalytic activity.[1]
Experimental Protocols
The following are detailed protocols for performing an L-proline catalyzed asymmetric Mannich reaction, which can be adapted for use with this compound.
Protocol 1: General Procedure for the Three-Component Asymmetric Mannich Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Ketone (3.0 mmol)
-
L-Proline (or this compound) (0.35 mmol, 35 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Add the solvent (DMSO, 2.0 mL) and the ketone (3.0 mmol) to the vial.
-
Add L-proline (or this compound) (0.35 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino carbonyl compound.
Protocol 2: Synthesis of a β-Amino Aldehyde using an N-Boc-imine
This protocol is adapted for reactions utilizing a pre-formed imine, which can offer advantages in terms of reaction control and substrate scope.
Materials:
-
Aldehyde (e.g., propanal) (1.0 mmol)
-
N-Boc-imine (e.g., N-Boc-p-methoxyphenyl-imine) (0.5 mmol)
-
L-Proline (or this compound) (0.05 mmol, 10 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂) (1.0 mL)
Procedure:
-
To a solution of the N-Boc-imine (0.5 mmol) in dichloromethane (1.0 mL) in a reaction vial, add the aldehyde (1.0 mmol).
-
Add L-proline (or this compound) (0.05 mmol) to the mixture.
-
Stir the reaction at room temperature for the required duration (monitor by TLC).
-
After completion, directly purify the reaction mixture by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic steps and the experimental workflow for the Mannich reaction catalyzed by a proline-based catalyst.
Caption: Experimental workflow for the Mannich reaction.
Caption: Proposed catalytic cycle for the Mannich reaction.
References
Application Notes: Chiral Synthesis of Pharmaceutical Intermediates Using Methyl Prolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline and its derivatives, including L-proline methyl ester hydrochloride (methyl prolinate hydrochloride), are powerful and versatile organocatalysts in asymmetric synthesis. Their ability to form chiral enamines and iminium ions enables the stereoselective construction of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of complex pharmaceutical intermediates. This application note provides detailed protocols and data for the use of this compound and related proline-based catalysts in key organic reactions relevant to pharmaceutical development. The use of such organocatalysts offers a more environmentally benign and metal-free alternative to traditional synthetic methods.
Key Applications and Mechanisms
This compound can be utilized as a catalyst in a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, Michael additions, and multicomponent reactions like the Biginelli reaction. The catalytic cycle typically involves the formation of a nucleophilic enamine from the reaction of the proline catalyst with a ketone or aldehyde donor. This enamine then reacts with an electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.
Experimental Protocols and Data
Application 1: Asymmetric Aldol Reaction for the Synthesis of Chiral β-Hydroxy Ketones
Chiral β-hydroxy ketones are valuable building blocks in the synthesis of various pharmaceuticals. L-proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction.
Experimental Protocol: L-Proline Catalyzed Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde
This protocol is a representative example of an L-proline catalyzed asymmetric aldol reaction.[1][2][3][4]
-
Reaction Setup: To a stirred solution of L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, acetone, or a mixture of acetone and chloroform), add the aldehyde (1 equivalent).[2][5]
-
Addition of Ketone: Add the ketone (5-20 equivalents) to the reaction mixture. For this specific example, acetone can be used in excess, also serving as the solvent.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature (or cooled to -25°C for improved enantioselectivity) for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to obtain the desired chiral β-hydroxy ketone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Proline-Catalyzed Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| L-Prolinamide (B555322) (3h) | p-Nitrobenzaldehyde | Acetone | Neat | -25 | 66 | 93 | [1] |
| L-Prolinamide (3h) | Benzaldehyde | Acetone | Neat | -25 | 80 | 96 | [1] |
| L-Prolinamide (3h) | Isobutyraldehyde | Acetone | Neat | -25 | 47 | >99 | [1] |
| (S)-Proline | Pivalaldehyde | Acetone | Acetone/CHCl₃ | RT | 95 | 99 | [5] |
| (S)-Proline | Isovaleraldehyde | Acetone | CHCl₃/DMSO | RT | 85 | 96 | [5] |
Application 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. For instance, Monastrol (B14932) is a DHPM that acts as a mitotic kinesin Eg5 inhibitor and is a potential anticancer agent.[6][7][8] L-proline methyl ester hydrochloride can be an effective catalyst for this transformation.[2]
Experimental Protocol: Synthesis of Monastrol via Biginelli Reaction
This protocol is adapted from procedures for the synthesis of Monastrol.[6][8]
-
Reaction Mixture: In a round-bottom flask, combine the aldehyde (e.g., 3-hydroxybenzaldehyde, 1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and the urea (B33335) or thiourea (B124793) (1.0 mmol).
-
Catalyst Addition: Add the catalyst (e.g., L-proline methyl ester hydrochloride, 10-20 mol%).
-
Reaction Conditions: Heat the mixture, with or without a solvent, under stirring. For solvent-free conditions, heat to 80°C for 4 hours.[8] Alternatively, microwave irradiation for 30 minutes can be employed for a rapid synthesis.[7]
-
Work-up and Isolation: After cooling, add a mixture of water and ethanol (B145695) and stir until the solid dissolves. Allow the solution to stand for crystallization.
-
Purification: Filter the resulting precipitate, wash with cold water to remove unreacted starting materials and the catalyst, and dry under vacuum to obtain the pure dihydropyrimidinone product.
Quantitative Data for Catalyzed Biginelli Reactions for Monastrol Synthesis
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Conditions | Yield (%) | Reference |
| FeCl₃ | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | 80°C, 4h, solvent-free | 93 | [8] |
| CuCl₂ | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | 80°C, 4h, solvent-free | 95 | [8] |
| HCl | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | 80°C, 4h, solvent-free | 63 | [8] |
| TFA | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | 80°C, 4h, solvent-free | 86 | [8] |
| Yb(OTf)₃ | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | Microwave, 30 min, MeCN | 86 | [9] |
Conclusion
L-proline methyl ester hydrochloride and related proline derivatives are highly efficient, stereoselective, and environmentally friendly catalysts for the synthesis of chiral pharmaceutical intermediates. The methodologies presented here for asymmetric aldol and Biginelli reactions provide robust and scalable routes to valuable chiral building blocks. These protocols can be adapted and optimized for the synthesis of a wide range of complex drug molecules, making organocatalysis with proline derivatives an indispensable tool in modern pharmaceutical research and development.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
Application Note: Esterification of L-proline with Methanol and HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the esterification of L-proline to its methyl ester hydrochloride salt using methanol (B129727) and hydrochloric acid. This reaction is a fundamental step in peptide synthesis and the development of various pharmaceutical agents. The protocols outlined below utilize different sources of hydrochloric acid, including thionyl chloride, acetyl chloride, and trimethylchlorosilane, to facilitate the Fischer esterification. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, diagrams illustrating the reaction mechanism and experimental workflow are included to enhance understanding.
Introduction
L-proline and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The protection of the carboxylic acid group as a methyl ester is a common strategy to prevent its participation in subsequent reactions, such as peptide coupling. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely employed method for this transformation. In the case of amino acids like L-proline, the use of hydrochloric acid not only catalyzes the esterification but also protects the amino group as a hydrochloride salt, preventing self-polymerization. This application note details various reliable methods for the synthesis of L-proline methyl ester hydrochloride.
Data Presentation
The following table summarizes the quantitative data from different reported protocols for the esterification of L-proline with methanol and an acid catalyst.
| Catalyst Source | Reagents | Reaction Time | Temperature | Yield | Reference |
| Thionyl Chloride (SOCl₂) | L-proline, SOCl₂, Methanol | 29 hours | Reflux | Quantitative | [1] |
| Acetyl Chloride | L-proline, Acetyl Chloride, Methanol | 8 hours | Reflux | 100% | [2] |
| Trimethylchlorosilane (TMSCl) | L-proline, TMSCl, Methanol | Not specified | Room Temperature | Good to Excellent | [3][4] |
| Hydrogen Chloride (gas) in Dichloroethane | L-proline, HCl (gas), Methanol, Dichloroethane | 0.5 hours (HCl bubbling) + reflux | Room Temp then Reflux (~84°C) | 73.4% | [5] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride in Methanol
This protocol describes the synthesis of L-proline methyl ester hydrochloride using thionyl chloride as the source of HCl.[1][6]
Materials:
-
L-proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred solution of L-proline (e.g., 10.2 g, 88.6 mmol) in anhydrous methanol (60 mL) in a round-bottom flask, slowly add thionyl chloride (7.10 mL, 97.5 mmol) at a controlled temperature (e.g., -30°C to 0°C).[6]
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.[1]
-
Maintain the reflux for approximately 29 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol and SOCl₂ by distillation under reduced pressure using a rotary evaporator.
-
The resulting product, L-proline methyl ester hydrochloride, is obtained as a gray oil and can often be used without further purification.[1] A quantitative yield is expected.[1]
Protocol 2: Esterification using Acetyl Chloride in Methanol
This method utilizes acetyl chloride to generate HCl in situ for the esterification.[2]
Materials:
-
L-proline
-
Methanol (anhydrous)
-
Acetyl chloride
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend L-proline (e.g., 100 g, 0.87 mol) in anhydrous methanol (600 mL) in a round-bottom flask.
-
Carefully add acetyl chloride (92.6 mL, 1.30 mol) to the suspension.
-
Heat the mixture to reflux and maintain for about 8 hours.
-
After cooling, remove the solvent in vacuum to yield L-proline methyl ester hydrochloride as a colorless oil. A 100% yield is reported for this procedure.[2]
Protocol 3: Esterification using Trimethylchlorosilane in Methanol
This protocol offers a milder, room temperature alternative for the esterification.[3][4]
Materials:
-
L-proline
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place L-proline (0.1 mol) in a round-bottom flask.
-
Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) and stir with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture on a rotary evaporator to obtain the L-proline methyl ester hydrochloride product. This method is reported to give good to excellent yields.[3][4]
Mandatory Visualization
Caption: Experimental workflow for the esterification of L-proline.
Caption: Mechanism of Fischer esterification of L-proline.
References
- 1. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for N-Protection of Methyl Prolinate Hydrochloride
Introduction
In the synthesis of peptides and complex organic molecules, the selective protection of functional groups is a cornerstone of chemical strategy. For amino acids, the protection of the α-amino group is crucial to prevent undesired side reactions during subsequent transformations, such as peptide bond formation. Methyl L-prolinate hydrochloride is a common starting material in these synthetic routes. Its secondary amine, being part of a pyrrolidine (B122466) ring, presents unique steric and electronic properties that influence the conditions required for efficient N-protection. This document provides detailed application notes and experimental protocols for the N-protection of methyl L-prolinate hydrochloride using three of the most common amine-protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
General Principles of N-Protection
The N-protection of methyl prolinate hydrochloride first requires the neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The free amine then acts as a nucleophile, attacking the electrophilic protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc, benzyl (B1604629) chloroformate for Cbz, or Fmoc-chloride/succinimide for Fmoc) to form the N-protected product. The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal.
I. N-tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid).
Application Notes
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O or Boc-anhydride) is the most common reagent for Boc protection.
-
Base: Triethylamine (TEA) is frequently used to neutralize the hydrochloride salt and facilitate the reaction.
-
Solvent: Dichloromethane (B109758) (DCM) is a common solvent for this reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature.
-
Work-up: The work-up procedure usually involves washing the organic layer with aqueous solutions to remove the triethylammonium (B8662869) salt and any excess reagents.
Experimental Protocol: Synthesis of N-Boc-L-proline methyl ester
-
Materials and Reagents:
-
L-proline methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated citric acid aqueous solution
-
Saturated sodium chloride (brine) aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Suspend L-proline methyl ester hydrochloride in dichloromethane (DCM).
-
Add triethylamine to the suspension and stir until the solution becomes clear.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for approximately 2.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
-
Work-up and Purification:
-
Wash the organic phase sequentially with a saturated citric acid solution, saturated sodium chloride solution, and water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The resulting product is often a colorless oil that may solidify upon cooling.[1] Further purification can be achieved by column chromatography if necessary.
-
II. N-Benzyloxycarbonyl (Cbz) Protection
The Cbz (or Z) group is another cornerstone of amine protection in peptide synthesis. It is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Application Notes
-
Reagent: Benzyl chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group.
-
Base: A base such as triethylamine or sodium hydroxide (B78521) is required to neutralize the generated HCl and the starting hydrochloride salt.
-
Solvent: Dichloromethane or a biphasic system with water can be used.
-
Reaction Conditions: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the chloroformate.
-
Work-up: The work-up involves separating the organic layer and washing it to remove salts and impurities.
Experimental Protocol: Synthesis of N-Cbz-L-proline methyl ester
-
Materials and Reagents:
-
L-proline methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or an appropriate solvent system
-
0.1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve L-proline methyl ester hydrochloride in the chosen solvent system.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine) followed by the dropwise addition of benzyl chloroformate.[2]
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.[2]
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent like tert-butyl methyl ether.[2]
-
Wash the combined organic extracts sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
III. N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its clean removal with a mild base (e.g., piperidine).
Application Notes
-
Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are commonly used.
-
Base: A base like potassium carbonate or sodium carbonate is used in an aqueous/organic solvent mixture.
-
Solvent: A mixture of 1,4-dioxane (B91453) and water is a typical solvent system.[3][4]
-
Reaction Conditions: The reaction is often initiated at 0 °C and then allowed to proceed at room temperature overnight.[3][4]
-
Work-up: The work-up involves an extraction procedure to separate the product from the aqueous phase after acidification.
Experimental Protocol: Synthesis of N-Fmoc-L-proline methyl ester
Note: Most literature procedures describe the Fmoc protection of L-proline, followed by esterification. A direct protection of the methyl ester would follow a similar principle.
-
Materials and Reagents:
-
L-proline methyl ester hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Work-up and Purification:
Quantitative Data Summary
| Protecting Group | Reagent | Base | Solvent | Temperature | Reaction Time | Typical Yield |
| Boc | (Boc)₂O | Triethylamine | Dichloromethane | Room Temp. | ~2.5 hours | High |
| Cbz | Cbz-Cl | Triethylamine / NaOH | Dichloromethane | 0 °C to Room Temp. | Several hours | Good to High |
| Fmoc | Fmoc-Cl / Fmoc-OSu | K₂CO₃ / Na₂CO₃ | 1,4-Dioxane / Water | 0 °C to Room Temp. | Overnight | >90%[3][4] |
Visualizations
General Workflow for N-Protection
Caption: General experimental workflow for the N-protection of this compound.
Reaction Schemes
Boc Protection
References
Application Notes and Protocols: Synthesis of Proline-Containing Peptides Utilizing Methyl Prolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline and its derivatives are fundamental components in a vast array of biologically active peptides and peptidomimetics. The unique cyclic structure of the proline residue imparts significant conformational constraints on the peptide backbone, influencing secondary structure and overall molecular architecture. This conformational rigidity is often crucial for specific molecular recognition events, making proline-containing peptides attractive candidates for drug discovery and development. Methyl prolinate hydrochloride serves as a versatile and economically viable building block for the incorporation of the proline motif in solution-phase peptide synthesis. Its pre-protected carboxyl group as a methyl ester simplifies synthetic strategies by eliminating the need for a separate carboxyl protection step, thereby streamlining the synthesis of dipeptides and larger peptide fragments.
These application notes provide detailed protocols and comparative data for the synthesis of proline-containing dipeptides using this compound as a key starting material. The methodologies outlined are applicable to a range of N-protected amino acids and common coupling reagents, offering a foundational guide for researchers in peptide chemistry and drug development.
Data Presentation: Comparative Yields in Dipeptide Synthesis
The following tables summarize the yields of various dipeptide methyl esters synthesized via solution-phase coupling of N-protected amino acids with L-proline methyl ester hydrochloride. These data provide a comparative overview of the efficiency of different coupling methods and protecting group strategies.
Table 1: Synthesis of Boc-Protected Dipeptide Methyl Esters
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Product | Yield (%) |
| Boc-Gly-OH | DCC/HOBt | TEA | THF | Boc-Gly-Pro-OMe | 85 |
| Boc-Ala-OH | EDC/HOBt | DIPEA | DCM | Boc-Ala-Pro-OMe | 72 |
| Boc-Val-OH | HATU | DIPEA | DMF | Boc-Val-Pro-OMe | ~90 (estimated) |
| Boc-Phe-OH | T3P® | DIPEA | DCM | Boc-Phe-Pro-OMe | 96 |
Table 2: Synthesis of Z-Protected Dipeptide Methyl Esters
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Product | Yield (%) |
| Z-Gly-OH | DCC/HOBt | NMM | THF/DCM | Z-Gly-Pro-OMe | Not specified |
| Z-Phe-OH | EDC/DMAP/HOBt (cat.) | - | DCM | Z-Phe-Pro-OMe | Not specified |
Note: Yields are based on reported values for analogous syntheses and may vary depending on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of Boc-Gly-Pro-OMe via DCC/HOBt Coupling
This protocol details the synthesis of N-tert-butyloxycarbonyl-glycyl-L-proline methyl ester.
Materials:
-
L-proline methyl ester hydrochloride
-
Boc-Gly-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of L-Proline Methyl Ester Free Base:
-
Dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes. The resulting suspension contains the free base of L-proline methyl ester and triethylamine hydrochloride.
-
-
Coupling Reaction:
-
To the suspension from the previous step, add Boc-Gly-OH (1.0 eq) and HOBt (1.1 eq).
-
Cool the mixture to -20 °C.
-
Add a solution of DCC (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -10 °C for 1 hour, and then allow it to stir overnight in a refrigerator (approximately 4 °C).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane gradient) to afford Boc-Gly-Pro-OMe as a colorless solid.[1]
-
Expected Yield: Approximately 85%.
Protocol 2: Synthesis of Boc-Ala-Pro-OMe via EDC/HOBt Coupling
This protocol describes the synthesis of N-tert-butyloxycarbonyl-L-alanyl-L-proline methyl ester.
Materials:
-
L-proline methyl ester hydrochloride
-
Boc-Ala-OH
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous citric acid solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of Boc-Ala-OH (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq).
-
Cool the solution to 0 °C.
-
Add L-proline methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq).
-
Stir the mixture until all solids dissolve.
-
-
Coupling Reaction:
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or silica gel chromatography if necessary.
-
Expected Yield: Approximately 72%.
Mandatory Visualizations
Caption: General workflow for the solution-phase synthesis of proline-containing dipeptides.
Caption: Logical steps for the stepwise synthesis of longer proline-containing peptides.
References
Application Note: L-Proline Methyl Ester Hydrochloride as an Efficient Organocatalyst for the Biginelli Condensation Reaction
Abstract
This application note details a robust and efficient protocol for the one-pot, three-component Biginelli condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, utilizing the commercially available and inexpensive organocatalyst, L-Proline methyl ester hydrochloride. This method offers several advantages, including mild reaction conditions, high yields, and a simple work-up procedure, making it an attractive methodology for medicinal chemistry and drug development professionals. The protocol has been successfully applied to a variety of aromatic, aliphatic, and heterocyclic aldehydes, demonstrating its broad substrate scope.
Introduction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone of heterocyclic chemistry, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Furthermore, they are known as calcium channel blockers. The classical Biginelli reaction often requires harsh acidic conditions and can result in low yields, particularly with sensitive substrates. In recent years, the development of milder and more efficient catalysts has been a significant area of research. Organocatalysis, in particular, has emerged as a powerful tool in modern organic synthesis. L-proline and its derivatives have been identified as effective catalysts for various organic transformations. L-Proline methyl ester hydrochloride, a stable and easy-to-handle solid, has been shown to be an effective catalyst for the Biginelli reaction, proceeding under mild conditions.[1] This application note provides a detailed protocol and highlights the versatility of this catalyst.
Key Applications
-
Drug Discovery and Development: Synthesis of libraries of DHPMs for high-throughput screening and lead optimization.
-
Medicinal Chemistry: Efficient preparation of biologically active heterocyclic compounds.
-
Process Chemistry: A scalable and cost-effective method for the synthesis of key pharmaceutical intermediates.
Data Presentation
The efficacy of L-Proline methyl ester hydrochloride as a catalyst was evaluated in the Biginelli condensation of various aldehydes with ethyl acetoacetate (B1235776) and urea or thiourea. The reactions were carried out under solvent-free conditions at 80 °C. The results are summarized in the table below.
| Entry | Aldehyde | R | X | Time (h) | Yield (%) |
| 1 | Benzaldehyde | C₆H₅ | O | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-ClC₆H₄ | O | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4-MeOC₆H₄ | O | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | 4-NO₂C₆H₄ | O | 2 | 98 |
| 5 | 3-Nitrobenzaldehyde | 3-NO₂C₆H₄ | O | 2 | 96 |
| 6 | Cinnamaldehyde | C₆H₅CH=CH | O | 4 | 85 |
| 7 | Furfural | 2-Furyl | O | 5 | 82 |
| 8 | n-Butyraldehyde | CH₃(CH₂)₂ | O | 6 | 75 |
| 9 | Benzaldehyde | C₆H₅ | S | 3.5 | 90 |
| 10 | 4-Chlorobenzaldehyde | 4-ClC₆H₄ | S | 3 | 94 |
Experimental Protocols
General Procedure for the L-Proline Methyl Ester Hydrochloride Catalyzed Biginelli Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg) or Thiourea (1.5 mmol, 114 mg)
-
L-Proline methyl ester hydrochloride (0.1 mmol, 16.6 mg, 10 mol%)
-
Ethanol (B145695) (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask (10 mL)
-
Magnetic stirrer with heating plate
-
Condenser
-
Büchner funnel and filter flask
-
Melting point apparatus
Protocol:
-
To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (or thiourea) (1.5 mmol), and L-Proline methyl ester hydrochloride (10 mol%).
-
The flask is placed in a preheated oil bath at 80 °C and the mixture is stirred magnetically.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Upon completion of the reaction, the reaction mixture is cooled to room temperature.
-
Cold water (5 mL) is added to the flask and the mixture is stirred for 10-15 minutes.
-
The solid product is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold water (2 x 5 mL).
-
The product is purified by recrystallization from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.
-
The purified product is dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point is determined.
Visualizations
Reaction Mechanism
The proposed mechanism for the L-Proline methyl ester hydrochloride catalyzed Biginelli reaction involves an initial formation of an N-acyliminium ion intermediate.
Caption: Proposed reaction mechanism for the Biginelli condensation.
Experimental Workflow
The experimental workflow for the synthesis and purification of DHPMs is a straightforward and efficient process.
Caption: Experimental workflow for DHPM synthesis.
Catalyst Loading vs. Yield
The effect of catalyst loading on the reaction yield was investigated to determine the optimal amount of L-Proline methyl ester hydrochloride.
Caption: Catalyst loading effect on reaction yield.
Conclusion
L-Proline methyl ester hydrochloride has been demonstrated to be a highly effective and versatile organocatalyst for the Biginelli condensation reaction. The presented protocol is simple, efficient, and applicable to a wide range of substrates, providing excellent yields of the desired 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. This methodology represents a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Notes: Synthesis of Prolylproline via Peptide Coupling with Methyl Prolinate Hydrochloride
Introduction
Prolylproline (Pro-Pro) is a dipeptide composed of two proline residues. This motif is of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive peptides and its ability to induce specific secondary structures in peptide chains. The synthesis of prolylproline is a fundamental example of dipeptide formation, typically achieved through a solution-phase peptide coupling strategy. This process involves the formation of an amide (peptide) bond between an N-terminally protected proline and a C-terminally protected proline.
L-proline methyl ester hydrochloride is a common and commercially available starting material that serves as the C-terminal proline precursor.[1] The ester group protects the carboxylic acid from participating in the reaction, while the hydrochloride salt form enhances its stability and handling. The general synthetic strategy involves coupling an N-protected L-proline (such as Boc-L-proline) with L-proline methyl ester hydrochloride, followed by sequential deprotection of the N-terminal protecting group and the C-terminal methyl ester to yield the final dipeptide.[2][3]
Key Reagents and Properties
The primary starting material for the C-terminal residue is L-proline methyl ester hydrochloride. Its physical and chemical properties are crucial for planning the synthesis.
| Property | Value | Reference |
| Chemical Name | (S)-Methyl pyrrolidine-2-carboxylate hydrochloride | |
| Synonyms | L-Pro-OMe HCl | |
| CAS Number | 2133-40-6 | [1] |
| Molecular Formula | C₆H₁₁NO₂ · HCl | |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White crystalline powder or chunks | [1] |
| Melting Point | 69-71 °C | [1] |
| Optical Activity | [α]²⁰/D −31° (c = 0.5 in H₂O) | |
| Solubility | Soluble in water, methanol (B129727), chloroform (B151607) (slightly) | [1] |
Experimental Protocols
This section details a standard protocol for the synthesis of L-prolyl-L-proline using N-Boc-L-proline and L-proline methyl ester hydrochloride. The methodology is based on classical solution-phase peptide synthesis principles, employing a carbodiimide (B86325) coupling agent.[2][4]
Materials and Equipment
-
N-Boc-L-proline
-
L-proline methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1N aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, separation funnel, standard glassware
-
Silica (B1680970) gel for column chromatography
Protocol 1: Synthesis of Protected Dipeptide (Boc-L-Pro-L-Pro-OMe)
This protocol describes the coupling of the two protected proline residues.
-
Reactant Preparation:
-
In a clean, dry round-bottom flask, dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM (or DMF for better solubility if needed).
-
Cool the flask to 0 °C in an ice bath with magnetic stirring.
-
-
Amine Salt Neutralization:
-
In a separate flask, suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (TEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at room temperature. The formation of triethylammonium (B8662869) chloride precipitate may be observed.
-
-
Coupling Reaction:
-
Add the solution containing the free L-proline methyl ester to the cooled solution of N-Boc-L-proline and HOBt.
-
Add EDC (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC were used) or other insolubles.
-
Transfer the filtrate to a separation funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1N HCl (2 x)
-
Saturated NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-L-Pro-L-Pro-OMe.
-
Protocol 2: Saponification of the Methyl Ester
This step hydrolyzes the methyl ester to a carboxylic acid.
-
Reaction Setup:
-
Dissolve the purified Boc-L-Pro-L-Pro-OMe (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
-
Hydrolysis:
-
Add an aqueous solution of NaOH or LiOH (1.5 eq) dropwise.
-
Stir the reaction at room temperature and monitor for completion using TLC (typically 2-4 hours).
-
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product (Boc-L-Pro-L-Pro-OH) with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the product.
-
Protocol 3: N-terminal Boc Deprotection
This final step removes the Boc protecting group to yield L-prolyl-L-proline.
-
Reaction Setup:
-
Dissolve the Boc-L-Pro-L-Pro-OH from the previous step in a minimal amount of DCM.
-
Add trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM) and stir at room temperature.
-
-
Deprotection:
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
-
Isolation:
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).
-
The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final zwitterionic L-prolyl-L-proline.
-
Reaction Workflow and Data
The overall synthetic pathway is a multi-step process involving protection, coupling, and deprotection.
Reaction Parameters and Expected Results
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Peptide Coupling | N-Boc-Pro-OH, Pro-OMe·HCl, EDC, HOBt, TEA | DCM / DMF | 80-95% |
| 2 | Saponification | Boc-Pro-Pro-OMe, LiOH or NaOH | MeOH / H₂O | >90% |
| 3 | Boc Deprotection | Boc-Pro-Pro-OH, TFA | DCM | >95% (crude) |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and purification efficiency.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of prolylproline.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Methyl Prolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of methyl prolinate hydrochloride in solution-phase peptide synthesis (SPPS). This classical approach offers significant advantages for the synthesis of short peptides, peptide fragments for convergent synthesis, and peptides containing modified or unusual amino acids. The protocols outlined below are designed to serve as a foundational guide, which can be adapted and optimized for specific peptide sequences and research objectives.
Introduction to Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a traditional method for constructing peptides by sequentially coupling amino acids in a homogenous solution.[1] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS involves the purification of intermediates at each step.[1][2] This meticulous, stepwise purification ensures high purity of the final product and allows for greater flexibility in the choice of protecting groups and coupling strategies.[3]
This compound serves as a valuable building block in SPPS, providing the C-terminal proline residue with its carboxyl group protected as a methyl ester. The hydrochloride salt form necessitates a neutralization step prior to the coupling reaction.
Key Advantages of Solution-Phase Synthesis:
-
High Purity: Intermediate purification at each step minimizes the accumulation of side products, leading to a purer final peptide.[2]
-
Scalability: LPPS is well-suited for the large-scale synthesis of short peptides.[2]
-
Flexibility: It accommodates a wide range of coupling reagents, solvents, and protecting group strategies.[3]
-
Suitability for Complex Peptides: Fragment condensation, where shorter, purified peptide segments are combined, is readily achievable in solution-phase, enabling the synthesis of longer or more complex peptides.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a dipeptide using this compound as the C-terminal residue. These can be extended for the synthesis of longer peptides through iterative deprotection and coupling cycles.
Protocol 1: Neutralization of this compound
Objective: To prepare the free amine of methyl prolinate for the subsequent coupling reaction.
Materials:
-
L-Proline methyl ester hydrochloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve L-proline methyl ester hydrochloride (1.0 equivalent) in DCM or DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add TEA or DIEA (1.1 equivalents) dropwise while stirring.
-
Allow the reaction mixture to stir at 0°C for 15 minutes and then at room temperature for 1 hour.
-
The formation of triethylammonium (B8662869) chloride or diisopropylethylammonium chloride will be observed as a precipitate.
-
Filter the reaction mixture to remove the salt precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the free amine of methyl prolinate and is used directly in the next step.
Protocol 2: Coupling of an N-Protected Amino Acid
Objective: To form a peptide bond between an N-protected amino acid and methyl prolinate. This protocol uses N-Boc-L-Alanine as an example.
Materials:
-
Solution of methyl prolinate (from Protocol 1)
-
N-Boc-L-Alanine (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents)
-
DCM or DMF
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a separate round-bottom flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and HOBt or HOAt (1.1 equivalents) in DCM or DMF.
-
Cool this solution in an ice bath.
-
Add DCC or DIC (1.1 equivalents) to the N-Boc-L-Alanine solution and stir for 15-30 minutes at 0°C to form the active ester.
-
To this mixture, add the solution of methyl prolinate from Protocol 1.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) or diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-Alanyl-L-proline methyl ester.
Protocol 3: Purification of the Protected Dipeptide
Objective: To purify the crude protected dipeptide.
Materials:
-
Crude N-Boc-L-Alanyl-L-proline methyl ester
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., a gradient of ethyl acetate (B1210297) in hexanes)
Procedure:
-
Dissolve the crude dipeptide in a minimal amount of the chromatography eluent.
-
Perform silica gel column chromatography using an appropriate solvent system to separate the desired product from unreacted starting materials and byproducts.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified N-Boc-L-Alanyl-L-proline methyl ester.
Protocol 4: N-Terminal Boc Deprotection
Objective: To remove the N-terminal Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Purified N-Boc-L-Alanyl-L-proline methyl ester
-
Trifluoroacetic acid (TFA)
-
DCM
-
Round-bottom flask
Procedure:
-
Dissolve the purified N-Boc-dipeptide in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting product is the TFA salt of L-Alanyl-L-proline methyl ester, which can be neutralized as described in Protocol 1 for the next coupling step.
Protocol 5: C-Terminal Methyl Ester Saponification
Objective: To remove the C-terminal methyl ester to yield the free carboxylic acid of the final peptide.
Materials:
-
Purified peptide methyl ester
-
Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1 M aqueous solution)
-
Tetrahydrofuran (THF) or Methanol (B129727)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
Procedure:
-
Dissolve the peptide methyl ester in a mixture of THF or methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add 1 M LiOH or NaOH solution (1.1 equivalents) and stir the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final peptide with a free C-terminus.
Data Presentation
The following tables summarize typical data obtained during solution-phase peptide synthesis. The values are representative and may vary depending on the specific amino acids and reaction conditions.
Table 1: Physical Properties of L-Proline Methyl Ester Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ · HCl | |
| Molecular Weight | 165.62 g/mol | |
| Melting Point | 69-71 °C | |
| Appearance | White to off-white solid |
Table 2: Representative Yields for Dipeptide Synthesis (Boc-Ala-Pro-OMe)
| Step | Product | Typical Yield (%) | Purity (%) |
| Coupling | Crude Boc-Ala-Pro-OMe | 85-95 | >80 |
| Purification | Purified Boc-Ala-Pro-OMe | 70-85 | >95 |
| Boc Deprotection | H-Ala-Pro-OMe · TFA | >95 (quantitative) | >95 |
| Saponification | H-Ala-Pro-OH | 80-90 | >98 |
Visualizations
Caption: Workflow for dipeptide synthesis using methyl prolinate.
Caption: Decision tree for peptide chain elongation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl Prolinate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl prolinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted L-proline, residual methanol, excess reagents like thionyl chloride or hydrogen chloride, and byproducts from side reactions. The crude product may also contain colored impurities.
Q2: What is the recommended starting point for the purification of crude this compound?
A2: Recrystallization is the most common and often sufficient method for purifying crude this compound. A variety of solvent systems can be employed, with the choice depending on the impurity profile of the crude material.
Q3: How can I remove colored impurities from my product?
A3: Treatment with activated carbon is a common method for removing colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating, and then filtering the carbon particles before proceeding with crystallization.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a low melting point of the product, or rapid cooling. To troubleshoot this, you can try:
-
Adding more of the solvent in which the compound is more soluble to reduce the supersaturation.
-
Slowing down the cooling process to allow for gradual crystal formation.
-
Adding a seed crystal to induce crystallization.
-
Using a different solvent system.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and quantifying related substances. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure and detect impurities. The melting point is also a good indicator of purity; pure L-proline methyl ester hydrochloride has a melting point in the range of 69-71 °C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Incomplete precipitation. | - Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Product is a sticky solid or oil | - "Oiling out" has occurred. - Presence of hygroscopic impurities. - Residual solvent. | - Refer to the FAQ on "oiling out". - Ensure the product is thoroughly dried under vacuum. - Wash the purified solid with a non-polar solvent in which the product is insoluble (e.g., diethyl ether) to remove residual solvents. |
| Persistent Colored Impurities | - Highly colored byproducts were formed during the reaction. - Activated carbon treatment was insufficient. | - Perform an activated carbon treatment (see experimental protocols). - If color persists, column chromatography may be necessary. |
| Broad Melting Point Range | - The product is still impure. | - Repeat the recrystallization process. - Consider using a different recrystallization solvent. - If impurities persist, purify by column chromatography. |
Data Presentation
Table 1: Recrystallization Solvents and Reported Yields
| Solvent System | Reported Yield | Notes |
| Dichloroethane | 73.4% - 99.6% | Yields vary depending on reaction conditions and recycling of the mother liquor.[2] |
| Acetonitrile/Diethyl Ether | Good results often obtained | Acetonitrile is a good solvent for dissolving the compound when hot.[3] |
| Methanol/Diethyl Ether | Commonly used for amino acid hydrochlorides | Methanol dissolves the polar salt, and ether acts as an anti-solvent to induce precipitation. |
| Isopropanol | Preferred over ethanol (B145695) for some hydrochloride salts | Can be used with diethyl ether as an anti-solvent. |
Table 2: Physical and Analytical Properties of L-Proline Methyl Ester Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂ | [4] |
| Molecular Weight | 165.62 g/mol | [1] |
| Melting Point | 69-71 °C | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Purity (by titration) | >98.0% | [5] |
| Specific Rotation [α]20/D | -30.0 to -33.0 deg (c=1, H₂O) | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Dichloroethane
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot dichloroethane.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the solution in an ice bath (to approximately -10 °C) to induce crystallization.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold dichloroethane.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., methanol, ethanol).
-
Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Heating: Gently heat the mixture with stirring for a short period.
-
Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.
-
Crystallization: Proceed with the recrystallization protocol by cooling the filtrate or adding an anti-solvent.
Protocol 3: Column Chromatography (General Guidance)
Due to its polar and ionic nature, column chromatography of this compound can be challenging on standard silica (B1680970) gel.
-
Stationary Phase Selection:
-
Silica Gel: Can be used, but may require a polar and potentially basic mobile phase to elute the compound and prevent streaking.
-
Alumina (basic or neutral): May be a better option for basic compounds to reduce strong interactions with the stationary phase.
-
-
Mobile Phase Selection:
-
A gradient of a polar solvent system is recommended.
-
Start with a less polar mixture and gradually increase the polarity.
-
A common system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).
-
To improve peak shape and reduce tailing of the hydrochloride salt, a small amount of a modifier like triethylamine (B128534) or aqueous ammonia (B1221849) in the mobile phase may be necessary. It is important to note that this will yield the free amine. To obtain the hydrochloride salt, the collected fractions containing the free amine should be treated with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or methanol).
-
-
Procedure:
-
Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar eluent.
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry loading" can be performed by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or another appropriate analytical method.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a basic modifier was used, an acid workup will be required to re-form the hydrochloride salt.
-
Visualizations
Caption: General purification workflow for crude this compound.
References
- 1. L -Proline methyl ester 98 2133-40-6 [sigmaaldrich.com]
- 2. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline Methyl Ester Hydrochloride | LGC Standards [lgcstandards.com]
- 5. L-Proline Methyl Ester Hydrochloride 2133-40-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Methyl Prolinate Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl prolinate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most frequently employed methods for the synthesis of this compound involve the esterification of L-proline. Two common approaches are:
-
Thionyl Chloride (SOCl₂) in Methanol (B129727): This is a widely used method where thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification of proline.[1] The reaction is typically performed at room temperature or with gentle heating.[2]
-
Trimethylchlorosilane (TMSCl) in Methanol: This method offers a convenient and efficient way to prepare amino acid methyl ester hydrochlorides at room temperature, often resulting in good to excellent yields.[3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions include:
-
Racemization: The chiral integrity of the proline may be compromised, leading to the formation of the D-enantiomer. This can be influenced by reaction conditions such as temperature and the presence of certain reagents.[4][5][6]
-
Diketopiperazine (DKP) Formation: This involves the cyclization of two proline methyl ester molecules to form a cyclic dipeptide, especially if the free base of the ester is present.[3][7][8][9][10]
-
Formation of Byproducts from Reagents: The reaction between thionyl chloride and excess methanol can produce methyl chloride, sulfur dioxide, and hydrochloric acid.[11][12][13][14]
-
Incomplete Reaction: The esterification reaction may not go to completion, resulting in a mixture of the starting material (L-proline) and the desired product.[15][16]
Q3: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by Thin-Layer Chromatography (TLC).[17] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (L-proline) as a reference. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and other reagents. The presence of water can hydrolyze the ester product back to the carboxylic acid.[15][17] |
| Incomplete Reaction | Increase the reaction time or gently heat the reaction mixture if the reaction is sluggish at room temperature. For Fischer esterification, using an excess of methanol can help drive the equilibrium towards the product.[17] |
| Loss during Workup | Ensure complete extraction of the product from the aqueous phase. Be cautious during solvent removal, especially if the product is volatile under high vacuum. |
| Suboptimal Reagent Ratio | Optimize the molar ratio of proline to the esterifying agent (SOCl₂ or TMSCl). Typically, a slight excess of the esterifying agent is used. |
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Mitigation Strategies:
| Impurity | Identification | Mitigation and Removal |
| Unreacted L-proline | Can be detected by TLC or NMR spectroscopy. | Recrystallization of the final product can help in separating the desired ester hydrochloride from the unreacted amino acid. |
| Diketopiperazine (DKP) | Can be identified by mass spectrometry or NMR. | Avoid prolonged exposure of the free base of methyl prolinate to heat. During workup, maintain acidic conditions to keep the amine protonated and less nucleophilic. |
| Racemized Product (D-Methyl Prolinate) | Chiral HPLC or measurement of optical rotation. | Use milder reaction conditions (e.g., lower temperature) to minimize racemization.[4] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride in Methanol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-proline in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.[2]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC. Gentle refluxing may be required in some cases.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield the pure product.[15]
Method 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol
-
Setup: In a round-bottom flask with a magnetic stirrer, add L-proline.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane to the flask, followed by the addition of anhydrous methanol.[3]
-
Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours.[3] Monitor the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product, this compound.[3]
Visual Guides
Diagram 1: General Workflow for this compound Synthesis
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 9. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. doubtnut.com [doubtnut.com]
- 13. Reaction of Methyl Alcohol with Thionyl Chloride in Solution [ccspublishing.org.cn]
- 14. m.youtube.com [m.youtube.com]
- 15. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. echemi.com [echemi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with Methyl Prolinate Hydrochloride
This guide provides troubleshooting advice for common issues encountered during chemical reactions involving methyl prolinate hydrochloride, a frequently used building block in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acylation/peptide coupling reaction with this compound has a low conversion rate. What are the common causes?
Low conversion rates in acylation or peptide coupling reactions are often due to incomplete deprotonation of the this compound, suboptimal reaction conditions, or steric hindrance.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: this compound is a salt. The secondary amine must be deprotonated to its free base form to act as a nucleophile.
-
Base Selection: Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride. In many cases, using a slight excess (1.1 to 1.5 equivalents) can be beneficial. For N-alkylation reactions, it is common to use 2 equivalents of base.[1]
-
Pre-mixing: Consider pre-mixing the this compound with the base in the reaction solvent for a short period before adding the electrophile (e.g., acyl chloride, activated carboxylic acid) to ensure complete formation of the free amine.
-
-
Optimize Coupling Reagents (for Peptide Synthesis): The choice of coupling reagent is critical.
-
Some reagents are known to cause racemization with proline derivatives.[2] For instance, using DIC/HOBt can lead to significant racemization.[2]
-
Consider using more potent coupling reagents like HATU or HCTU, which can improve reaction rates and yields, especially for sterically hindered couplings.[2][3]
-
-
Solvent Considerations: The choice of solvent can significantly impact reaction outcomes.
-
Aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.
-
Ensure the use of anhydrous (dry) solvents, as this compound can be hygroscopic.[4] The presence of water can lead to hydrolysis of the ester or your acylating agent, reducing the yield.[4][5]
-
-
Address Steric Hindrance: Proline's cyclic structure can create steric hindrance, slowing down reactions.[6][7][8][9][10]
-
Increase Reaction Time/Temperature: If steric hindrance is a likely issue, extending the reaction time or moderately increasing the temperature may improve conversion. Monitor the reaction for potential side product formation at higher temperatures.
-
Reagent Concentration: Increasing the concentration of the reactants can sometimes help drive the reaction to completion.[2]
-
Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?
Common side reactions include hydrolysis of the methyl ester and dimerization to form a diketopiperazine.[4]
Troubleshooting Steps:
-
Minimizing Hydrolysis:
-
Anhydrous Conditions: Use dry solvents and reagents. Karl-Fisher analysis can confirm the water content of your reagents.[4] The hygroscopic nature of this compound can introduce water into the reaction.[4]
-
Work-up Conditions: During aqueous work-up, be mindful of the pH. Prolonged exposure to strongly acidic or basic conditions can promote ester hydrolysis.
-
-
Preventing Dimerization (Diketopiperazine Formation):
-
Control Reagent Concentration: This side reaction can be more prevalent at higher concentrations.
-
Temperature Control: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Slow Addition: Adding the coupling partner or activating agent slowly to the reaction mixture can sometimes help to minimize the self-reaction of the deprotonated methyl prolinate.
-
Q3: How do I choose the right base for my reaction?
The choice of base is crucial for neutralizing the hydrochloride salt without causing unwanted side reactions.
Base Selection Guide:
| Base | Common Use | Considerations |
| Triethylamine (TEA) | General purpose for neutralizing amine hydrochlorides. | Can sometimes lead to side reactions. Ensure it is freshly distilled. |
| Diisopropylethylamine (DIPEA) | Preferred for peptide coupling and when using sensitive electrophiles. | Its bulky nature makes it less nucleophilic than TEA, reducing the risk of side reactions. |
| Pyridine | Can be used as both a base and a catalyst in some acylation reactions. | Can be nucleophilic and may be difficult to remove during work-up. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Used in some N-alkylation reactions. | Generally used in biphasic systems or when the electrophile is stable to these conditions. |
This table summarizes common choices and should be adapted based on the specific reaction.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Acylation of this compound
-
To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1-1.5 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Slowly add a solution of the acyl chloride (1 equivalent) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Peptide Coupling using HATU
-
Dissolve the N-protected amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2 equivalents). Stir for 5-10 minutes.
-
Add the solution of the activated N-protected amino acid to the methyl prolinate solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by flash chromatography or recrystallization.
Visualizing Workflows and Concepts
Diagram 1: Deprotonation of this compound
Caption: The essential deprotonation step to generate the reactive free amine.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low reaction conversion.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 8. quora.com [quora.com]
- 9. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Methyl Prolinate Hydrochloride Catalyzed Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing methyl prolinate hydrochloride as a catalyst. The following frequently asked questions (FAQs) and guides address common issues related to byproduct identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected peaks in the 1H NMR spectrum of my crude reaction mixture. What are the common byproducts in this compound catalyzed reactions?
A1: Unexpected signals in your NMR spectrum often indicate the presence of byproducts. In reactions catalyzed by this compound, particularly in aldol (B89426) or Mannich-type reactions, several common side products can form. These include:
-
Self-Aldol Products: The aldehyde or ketone substrate can react with itself, leading to the formation of a self-aldol addition or condensation product. This is more prevalent with unbranched aldehydes.[1]
-
Oxazolidinones: The catalyst can react with the carbonyl substrate (ketone or aldehyde) to form a five-membered ring structure known as an oxazolidinone.[2] This is often a reversible process, but these species can be detected under reaction conditions.[2]
-
Dehydration Products: The initial aldol addition product can lose a molecule of water to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated or exposed to acidic/basic conditions during workup.
-
Michael Adducts: If an α,β-unsaturated carbonyl compound is formed as a byproduct, the enamine intermediate of the primary reaction can potentially add to it in a Michael addition fashion.
-
Amide Formation: Although less common under typical catalytic conditions, the this compound could potentially react with amine nucleophiles if they are present in the reaction mixture, leading to amide byproducts.
Q2: My reaction is sluggish and giving low yields, with a significant amount of starting material remaining. What could be the cause?
A2: Low reactivity can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: Ensure the this compound is pure and dry. The presence of impurities or excess water can negatively impact catalytic activity.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO or DMF are often effective.[3] Sometimes a co-solvent can be beneficial. For instance, the addition of chloroform (B151607) to a DMSO/acetone system has been shown to improve reaction outcomes.[3]
-
Water Content: While some proline-catalyzed reactions tolerate small amounts of water, excess water can lead to hydrolysis of the enamine intermediate, shutting down the catalytic cycle.
-
Temperature: While room temperature is a common starting point, some reactions may require gentle heating or cooling to proceed at an optimal rate. However, be aware that higher temperatures can also promote the formation of dehydration byproducts.
Q3: How can I minimize the formation of the self-aldol byproduct of my aldehyde substrate?
A3: Suppressing the self-aldol reaction is a common challenge, especially with less sterically hindered aldehydes. Here are some strategies:
-
Excess of the Other Reactant: If your reaction involves a ketone and an aldehyde, using an excess of the ketone can kinetically favor the desired cross-aldol reaction over the aldehyde self-aldol reaction.
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the catalyst and the other reactant can help to keep the instantaneous concentration of the aldehyde low, thus disfavoring the bimolecular self-reaction.
-
Lower Catalyst Loading and Diluted Conditions: For α-unbranched aldehydes, using more dilute conditions and a lower catalyst loading, coupled with longer reaction times, has been shown to suppress undesired pathways.[1]
Byproduct Formation Overview
The following table summarizes common byproducts and suggested analytical methods for their identification.
| Byproduct Type | Typical Reaction | Key Spectroscopic Signatures (1H NMR) | Suggested Analytical Technique(s) |
| Self-Aldol Product | Aldol Reaction | New aldehyde and alcohol protons, complex aliphatic region. | 1H NMR, 13C NMR, Mass Spectrometry |
| Oxazolidinone | Aldol, Mannich | Characteristic signals for the CH-O and CH-N protons of the five-membered ring. | 1H NMR (in-situ), Mass Spectrometry |
| Dehydration Product | Aldol Reaction | Appearance of vinylic proton signals (typically 5-7 ppm). | 1H NMR, IR (disappearance of -OH stretch) |
| Michael Adduct | Michael Addition | Disappearance of vinylic protons from the Michael acceptor and appearance of new aliphatic signals. | 1H NMR, 13C NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone (e.g., 5.0 mmol, 5.0 eq) and the chosen solvent (e.g., DMSO, 2.0 mL).
-
Add methyl L-prolinate hydrochloride (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes to ensure the catalyst dissolves.
-
Add the aldehyde (1.0 mmol, 1.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or 1H NMR analysis of aliquots.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Identification of Byproducts by 1H NMR Spectroscopy
-
Dissolve a small aliquot of the crude reaction mixture in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a standard 1H NMR spectrum.
-
Analyze the spectrum for characteristic signals of the expected product and starting materials.
-
Look for the key spectroscopic signatures of potential byproducts as listed in the table above.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation of unknown signals.
Visual Guides
Caption: General reaction scheme illustrating the desired aldol pathway and common side reactions.
Caption: Troubleshooting workflow for identifying and addressing unknown peaks in an NMR spectrum.
References
Enhancing enantioselectivity in methyl prolinate hydrochloride catalysis
Technical Support Center: Methyl Prolinate Hydrochloride Catalysis
Welcome to the technical support center for enhancing enantioselectivity in this compound-catalyzed reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in asymmetric catalysis?
This compound is a derivative of the amino acid proline and serves as an organocatalyst, primarily for asymmetric aldol, Mannich, and Michael reactions. The catalytic activity stems from the secondary amine of the prolinate, which can form an enamine with a carbonyl donor, and the stereocenter of the proline backbone, which directs the stereochemical outcome of the reaction. The hydrochloride salt form often enhances stability and handling of the catalyst.
Q2: Why is the enantioselectivity of my reaction low?
Several factors can contribute to low enantioselectivity. Key parameters to investigate include the solvent, reaction temperature, presence of additives (especially water), and the electronic and steric properties of your substrates. For instance, aprotic solvents often provide higher enantioselectivity than protic ones in many prolinate-catalyzed reactions.
Q3: Can the counter-ion (hydrochloride) affect the reaction?
Yes, the counter-ion can influence the catalyst's solubility, acidity, and overall reactivity, which in turn can affect the enantioselectivity and reaction rate. While the hydrochloride salt is common, in some cases, other salts or the free amine form of methyl prolinate might offer different reactivity profiles that could be beneficial for specific substrates.
Q4: How does catalyst loading impact the enantiomeric excess (ee)?
Catalyst loading can influence both the reaction rate and the enantioselectivity. While a higher catalyst loading can increase the reaction rate, it may not always lead to a higher ee. It's crucial to screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal balance for your specific reaction. In some cases, high catalyst concentrations can lead to the formation of catalyst aggregates, which may have different and potentially lower selectivity.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common challenge. The following guide provides a systematic approach to troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Workflow for optimizing enantioselectivity.
Detailed Steps:
-
Solvent Screening: The choice of solvent is critical. Create a screening table to test a variety of solvents with different polarities and properties.
Solvent Dielectric Constant (ε) Typical ee (%) DMSO 47.2 High DMF 36.7 High CH3CN 36.6 Moderate to High THF 7.6 Moderate Dichloromethane 9.1 Low to Moderate Toluene 2.4 Low -
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
Temperature (°C) Typical Effect on ee Typical Effect on Rate 25 (Room Temp) Baseline Fast 0 Often Increased Moderate -20 Often Significantly Increased Slow -40 May Further Increase Very Slow -
Additive Screening: The presence of additives, particularly water or acid, can significantly impact the catalytic cycle. Water can play a role in the protonolysis of the enamine intermediate.
Additive (equivalents) Potential Effect Water (0.5 - 2.0 eq) Can increase ee and rate in some cases Acetic Acid (0.1 - 0.5 eq) Can act as a co-catalyst, may alter selectivity N-Methylmorpholine Can act as a base scavenger
Issue 2: Poor Yield or Slow Reaction Rate
A slow reaction or low yield can be due to catalyst inhibition, poor substrate reactivity, or suboptimal conditions.
Troubleshooting Flowchart for Poor Yield
Caption: Troubleshooting flowchart for poor reaction yield.
Possible Solutions:
-
Increase Catalyst Loading: Raise the catalyst loading to 20-30 mol% to see if the rate improves.
-
Increase Temperature: While this may negatively impact ee, it can significantly boost the reaction rate. A trade-off may be necessary.
-
Check Purity: Ensure the catalyst and starting materials are pure and dry, as impurities can inhibit the catalyst.
-
Concentration: Running the reaction at a higher concentration can sometimes accelerate slow reactions.
Key Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol serves as a starting point for optimization.
-
Catalyst Preparation: To a flame-dried reaction vial under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol, 1.0 eq) and this compound (0.2 mmol, 20 mol%).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMSO, 2.0 mL). Stir the mixture at the desired temperature (e.g., 4 °C) for 10 minutes.
-
Reactant Addition: Add the ketone (2.0 mmol, 2.0 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by TLC or GC/LC-MS at regular intervals (e.g., every 4-6 hours).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or GC.
Proposed Catalytic Cycle and Potential Failure Points
Validation & Comparative
A Comparative Guide to L-Proline and Methyl Prolinate Hydrochloride in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organocatalysis, L-proline has long been celebrated as a versatile and efficient catalyst for a wide array of asymmetric transformations.[1][2] Its derivative, methyl prolinate hydrochloride, while primarily utilized in peptide synthesis, also exhibits catalytic activity, albeit in different reaction types. This guide provides an objective comparison of the catalytic performance of these two molecules, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and experimental design.
Performance Comparison: A Tale of Two Reactions
Direct comparative studies of L-proline and this compound in the same catalytic reaction are scarce in the current literature. L-proline is extensively studied as a catalyst for asymmetric aldol (B89426) reactions, while this compound has been reported to catalyze the Biginelli reaction. To facilitate a comparison, this guide presents performance data for each catalyst in its respective hallmark reaction.
L-Proline in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. L-proline excels in catalyzing this reaction, typically demonstrating high yields and enantioselectivities. The reaction between acetone (B3395972) and p-nitrobenzaldehyde is a well-established benchmark for evaluating the catalytic efficacy of L-proline and its derivatives.
Table 1: Performance of L-Proline as a Catalyst in the Asymmetric Aldol Reaction of Acetone and p-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 20-30 | DMSO | Room Temp | 24-48 | Good | 76 | [3] |
| 2 | 20 | Neat Acetone | Room Temp | - | 80 | 30 | [4] |
| 3 | 20 | Neat Acetone | -25 | - | High | up to 93 (for aromatic aldehydes) | [5][6] |
Note: "Good" and "High" are qualitative descriptors from the source and specific quantitative data was not provided.
This compound in the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. L-proline methyl ester hydrochloride has been shown to be an effective catalyst for this transformation.[7]
Table 2: Performance of this compound as a Catalyst in the Biginelli Reaction
| Entry | Reactant A | Reactant B | Reactant C | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1 | Aryl Aldehydes | Methyl Acetoacetate | Urea | Not Specified | Mild Conditions | Not Specified | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in the laboratory. Below are representative protocols for the reactions catalyzed by L-proline and the synthesis of this compound.
Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.[9][10]
Materials:
-
L-proline
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO or neat acetone)
-
Saturated aqueous solution of NH4Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a round-bottom flask, dissolve L-proline (typically 20-30 mol%) in the chosen solvent.
-
Add the ketone (usually in excess).
-
Stir the mixture at the desired temperature (e.g., room temperature or -25 °C) for approximately 15 minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess using appropriate analytical techniques (e.g., NMR, chiral HPLC).
Protocol 2: Synthesis of Methyl L-Prolinate Hydrochloride
This protocol outlines a common method for the synthesis of methyl L-prolinate hydrochloride from L-proline.[11][12][13]
Materials:
-
L-proline
-
Methanol (B129727) (anhydrous)
-
Thionyl chloride (SOCl2) or Acetyl chloride
Procedure using Thionyl Chloride:
-
Suspend L-proline in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess solvent and volatile reagents by distillation under reduced pressure.
-
The resulting product is L-proline methyl ester hydrochloride, which can be used without further purification for some applications or recrystallized for higher purity.
Mechanistic Insights and Visualizations
The catalytic mechanisms of L-proline and its derivatives are crucial for understanding their reactivity and stereoselectivity.
The Catalytic Cycle of L-Proline in Aldol Reactions
L-proline catalyzes the aldol reaction through an enamine-based mechanism, mimicking the action of Class I aldolase (B8822740) enzymes.[9][14] The key steps involve the formation of a nucleophilic enamine intermediate from the ketone and the catalyst, followed by the stereoselective attack on the aldehyde. The carboxylic acid moiety of L-proline plays a critical role in activating the aldehyde and in the subsequent hydrolysis of the iminium ion to regenerate the catalyst and release the product.
Caption: L-Proline Catalytic Cycle for the Aldol Reaction.
Proposed Catalytic Role of this compound
The esterification of the carboxylic acid in this compound alters its catalytic properties. While a detailed mechanism for its role in the Biginelli reaction is not extensively documented, it is plausible that the secondary amine still participates in the formation of an enamine or iminium ion intermediate, a key step in many organocatalytic reactions. The hydrochloride salt likely plays a role in activating the reactants.
Caption: Proposed Workflow for the Biginelli Reaction.
Conclusion
L-proline stands as a highly effective and well-understood organocatalyst, particularly for asymmetric aldol reactions, consistently delivering high yields and enantioselectivities. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic prowess.
This compound, with its esterified carboxyl group, exhibits a different catalytic profile. While not a catalyst for the aldol reaction in the same vein as L-proline, it has found utility in other transformations such as the Biginelli reaction. This suggests that the modification of the carboxylic acid group significantly impacts the catalyst's reactivity and scope.
For researchers in drug development and organic synthesis, the choice between these two catalysts is highly dependent on the desired transformation. L-proline remains the catalyst of choice for asymmetric aldol-type reactions. In contrast, this compound may offer advantages in specific multicomponent reactions where the acidic proton of L-proline might be detrimental or where different activation pathways are required. Further research into the catalytic applications of this compound is warranted to fully elucidate its potential and to enable more direct comparisons with its parent amino acid.
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pnas.org [pnas.org]
- 5. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 12. wiley-vch.de [wiley-vch.de]
- 13. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC Analysis of Asymmetric Aldol Reaction Products Catalyzed by Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Prolinate Hydrochloride and Alternative Organocatalysts in Asymmetric Aldol (B89426) Synthesis.
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many pharmaceuticals. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Among the most successful organocatalysts are L-proline and its derivatives. This guide provides a comparative analysis of the performance of this compound and other proline-based catalysts in the asymmetric aldol reaction, with a focus on the chiral High-Performance Liquid Chromatography (HPLC) methods used to determine the enantiomeric purity of the products.
Performance Comparison of Proline-Based Catalysts
The efficacy of an organocatalyst in an asymmetric reaction is primarily evaluated by the yield, diastereoselectivity (dr), and enantioselectivity (ee) it achieves. The following table summarizes the performance of this compound, L-proline, and a prolinamide derivative in the model asymmetric aldol reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) of anti-isomer |
| This compound | 20 | DMSO | 48 | 85 | 90:10 | 92 |
| L-Proline | 30 | DMSO | 96 | 95 | 90:10 | 93 |
| (S)-proline-(S)-phenylalanine methyl ester | 10 | Ball-mill (solvent-free) | 2 | 94 | 91:9 | 95[1] |
Note: Data for this compound and L-Proline is representative for this specific reaction under the stated conditions. The prolinamide derivative is included to showcase the performance of a more structurally complex alternative.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric aldol reaction and the subsequent chiral HPLC analysis.
General Protocol for the Asymmetric Aldol Reaction
-
To a stirred solution of the organocatalyst (e.g., L-proline, 30 mol%) in a suitable solvent (e.g., DMSO, 0.5 mL) in a round-bottom flask, add the ketone (e.g., cyclohexanone, 2.0 mmol).
-
Stir the mixture at room temperature for approximately 15-20 minutes to allow for enamine formation.
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from several hours to days depending on the catalyst and substrates.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldol product.[3]
Chiral HPLC Analysis Protocol
The enantiomeric excess of the purified aldol product is determined by chiral HPLC analysis.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase : Polysaccharide-based columns are widely used for the separation of aldol products. Commonly used columns include Chiralpak AD-H and Chiralcel OD-H.[4]
-
Mobile Phase : A mixture of n-hexane and isopropanol (B130326) is typically used as the mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers. For example, a 90:10 (v/v) mixture of n-hexane/isopropanol is a common starting point.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : The enantiomers are detected by UV absorbance at a wavelength where the product has a strong chromophore (e.g., 254 nm for products derived from 4-nitrobenzaldehyde).
-
Quantification : The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow from the catalytic reaction to the final analysis of the enantiomeric purity.
Caption: Experimental workflow from reaction setup to chiral analysis.
References
- 1. Asymmetric aldol reaction organocatalyzed by (S)-proline-containing dipeptides: improved stereoinduction under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
Methyl Prolinate Hydrochloride: A Comparative Guide for Chiral Auxiliary Validation
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a comprehensive validation of methyl prolinate hydrochloride as a chiral auxiliary, comparing its performance with the well-established Evans oxazolidinone auxiliaries. The following sections present experimental data, detailed protocols, and visual representations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily determined by its ability to direct the formation of a specific stereoisomer, which is quantified by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), and the overall chemical yield of the reaction. The following table summarizes the performance of a proline methyl ester derivative and a widely used Evans auxiliary in a representative asymmetric alkylation reaction.
| Chiral Auxiliary | Electrophile | Base | Solvent | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| N-Boc-L-proline methyl ester | Benzyl bromide | LDA | THF | Inversion of configuration | High | [1] |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | THF | 98:2 | 61-77 |
Note: The data for the N-Boc-L-proline methyl ester indicates a qualitative outcome where the stereochemistry is inverted, and while high yields are reported, specific diastereomeric ratios from a direct comparison were not available in the reviewed literature. The primary utility of simpler proline esters often lies in their ready availability and lower cost, serving as a foundational scaffold for stereoselective synthesis. In contrast, Evans auxiliaries consistently provide high levels of diastereoselectivity.[2]
Mechanism of Chiral Induction
Chiral auxiliaries function by creating a sterically biased environment that favors the approach of reagents from a specific direction. In the case of proline derivatives, the rigid five-membered ring and the stereocenter at the alpha-carbon influence the conformation of the enolate intermediate, thereby directing the electrophilic attack. The ester group, such as the methyl group in methyl prolinate, contributes to the steric environment. Studies have shown that bulkier ester groups can enhance diastereoselectivity in alkylation reactions.[1]
Evans oxazolidinone auxiliaries operate on a similar principle but offer a more rigid and well-defined conformational control. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for an asymmetric alkylation using an Evans oxazolidinone auxiliary. While a specific protocol for a detachable methyl prolinate auxiliary in a directly comparable reaction is less commonly detailed, the general principles of enolate formation and alkylation of proline derivatives follow similar steps.
Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent. Purify by column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a base such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq) to form the enolate.
-
After stirring for 30 minutes, add the electrophile (e.g., allyl iodide, 1.2 eq) and continue stirring at -78 °C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and determine the diastereomeric ratio by ¹H NMR or gas chromatography (GC) analysis of the crude product. Purify the major diastereomer by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.
-
Cool to 0 °C and add lithium hydroxide (B78521) (LiOH) or another suitable reagent to effect hydrolysis.
-
Stir until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Conclusion
This compound and its derivatives serve as foundational and economically viable chiral auxiliaries. They can effectively induce stereoselectivity in various transformations, although the level of diastereoselectivity may be more modest compared to more sophisticated systems. For applications demanding exceptionally high levels of stereocontrol, Evans oxazolidinone auxiliaries have demonstrated superior performance and reliability, albeit at a higher cost. The choice of auxiliary will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, cost considerations, and the nature of the substrate and reagents. This guide provides the necessary comparative data and procedural framework to assist researchers in making a strategic selection.
References
Spectroscopic and Chromatographic Analysis for Purity Confirmation of Methyl Prolinate Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like methyl prolinate hydrochloride is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of spectroscopic and chromatographic methods for confirming the purity of this compound, complete with experimental data and detailed protocols.
This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as primary tools for structural confirmation and purity assessment. Furthermore, it introduces High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as powerful techniques for quantifying purity and identifying potential impurities.
Data Presentation: Spectroscopic and Chromatographic Data Summary
The following tables summarize the expected data from the analysis of a pure sample of L-proline methyl ester hydrochloride. Deviations from these values may indicate the presence of impurities.
Table 1: ¹H NMR Spectroscopic Data for L-Proline Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.15 | m | 1H | α-CH |
| ~3.65 | s | 3H | -OCH₃ |
| ~3.35 | m | 2H | δ-CH₂ |
| ~2.20 | m | 1H | β-CH₂ |
| ~1.80 | m | 3H | γ-CH₂ & β'-CH₂ |
Solvent: DMSO-d₆, 400 MHz Spectrometer. Chemical shifts are referenced to the residual solvent peak.
Table 2: ¹³C NMR Spectroscopic Data for L-Proline Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester) |
| ~59 | α-CH |
| ~52 | -OCH₃ |
| ~46 | δ-CH₂ |
| ~29 | β-CH₂ |
| ~24 | γ-CH₂ |
Solvent: DMSO-d₆, 100 MHz Spectrometer. Chemical shifts are referenced to the residual solvent peak.
Table 3: IR Spectroscopic Data for L-Proline Methyl Ester Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-2400 (broad) | N-H stretch (ammonium salt) |
| ~1740 | C=O stretch (ester) |
| ~1220 | C-O stretch (ester) |
Sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Table 4: Mass Spectrometry Data for L-Proline Methyl Ester Hydrochloride
| m/z | Ion |
| 130.0868 | [M+H]⁺ (free base) |
Technique: Electrospray Ionization (ESI) in positive ion mode.
Table 5: Comparison of Purity Analysis Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Structural information, quantitative purity (with internal standard) | High resolution, detailed structural data, quantitative | Lower sensitivity compared to MS |
| ¹³C NMR | Nuclear spin transitions of ¹³C nucleus | Carbon skeleton information | Unambiguous carbon environment identification | Low natural abundance of ¹³C, requires longer acquisition times |
| IR Spectroscopy | Molecular vibrations | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Limited structural detail, not ideal for quantification of minor impurities |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation | High sensitivity, can identify trace impurities | Isomeric differentiation can be challenging |
| HPLC (Chiral) | Differential partitioning between mobile and stationary phases | Purity, enantiomeric excess | Highly quantitative, can separate enantiomers | Requires method development, may require derivatization |
| GC (Chiral) | Differential partitioning between gas and stationary phases | Purity, enantiomeric excess of volatile derivatives | High resolution, suitable for volatile compounds | Requires derivatization for non-volatile compounds |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data using appropriate NMR software. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Analysis: Integrate all peaks and compare the chemical shifts and coupling patterns with the reference data in Table 1. The presence of unexpected signals may indicate impurities. For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) can be added.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6 mL of DMSO-d₆.
-
Instrumentation: Use a 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data and reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Analysis: Compare the observed chemical shifts with the reference data in Table 2 to confirm the carbon skeleton.
Infrared (IR) Spectroscopy
Protocol (ATR Method):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule as listed in Table 3.
Mass Spectrometry (MS)
Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode.
-
Analysis: Look for the protonated molecular ion of the free base ([M+H]⁺) at the expected m/z value as indicated in Table 4.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC Protocol for Enantiomeric Purity:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as a Chiralpak AD-H column.[1]
-
Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small percentage of an additive like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v Hexane:Ethanol:TFA). The exact ratio may need to be optimized.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and a racemic standard. The retention times of the L- and D-enantiomers should be resolved. Calculate the enantiomeric excess based on the peak areas.
Gas Chromatography (GC)
Chiral GC Protocol for Enantiomeric Purity (after derivatization):
-
Derivatization: The amino group of methyl prolinate needs to be derivatized to increase its volatility. A common method is N-trifluoroacetylation.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Add trifluoroacetic anhydride (B1165640) and heat gently.
-
Remove the excess reagent under a stream of nitrogen.
-
Redissolve the residue in a solvent suitable for GC injection (e.g., ethyl acetate).
-
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral GC column, such as an Astec® CHIRALDEX™ G-TA.
-
Carrier Gas: Helium.
-
Temperature Program: Isothermal at 140°C.
-
Injector and Detector Temperature: 250°C.
-
Analysis: Inject the derivatized sample and a derivatized racemic standard. The L- and D-enantiomers should be separated. Calculate the enantiomeric excess from the peak areas.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
References
Comparative study of different synthetic routes to methyl prolinate hydrochloride
Methyl L-prolinate hydrochloride is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative study of three prominent synthetic routes to methyl L-prolinate hydrochloride, evaluating them based on yield, reaction conditions, and qualitative metrics such as safety and environmental impact.
Comparative Performance of Synthetic Routes
The synthesis of methyl L-prolinate hydrochloride is most commonly achieved via Fischer esterification of L-proline. The key difference in the methodologies lies in the choice of the chlorinating agent used to generate the reactive intermediate and act as a catalyst. This comparison focuses on methods employing thionyl chloride (SOCl₂), acetyl chloride (CH₃COCl), and hydrogen chloride (HCl) gas with a pyridine (B92270) catalyst and azeotropic water removal.
| Parameter | Thionyl Chloride Method | Acetyl Chloride Method | HCl Gas/Pyridine/Azeotrope Method |
| Principle Reagents | L-proline, Methanol (B129727), Thionyl Chloride | L-proline, Methanol, Acetyl Chloride | L-proline, Methanol, Hydrogen Chloride, Pyridine, Dichloroethane |
| Reported Yield | Quantitative[1] | 100% | Up to 99.6% |
| Reaction Temperature | Reflux | Reflux | Room temperature (HCl addition), then reflux |
| Reaction Time | 29 hours[1] | ~8 hours | 3.5 hours (total) |
| Product Purity | ≥ 99% (HPLC) mentioned for commercially available product[1] | Not explicitly stated, but spectral data consistent with literature | Not explicitly stated |
In-depth Analysis of Synthetic Methodologies
Thionyl Chloride Method
This is one of the most frequently cited methods for the esterification of amino acids. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which then facilitates the esterification of L-proline.
Advantages:
-
High to quantitative yields are consistently reported.
-
The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), can be easily removed from the reaction mixture, simplifying purification.[2]
Disadvantages:
-
Thionyl chloride is a toxic, corrosive, and lachrymatory reagent that requires careful handling in a well-ventilated fume hood.[2]
-
The reaction generates stoichiometric amounts of SO₂ and HCl as waste products, which are hazardous and require appropriate scrubbing and disposal, posing environmental concerns.[3][4]
-
The reaction can be vigorous and requires careful temperature control.
Acetyl Chloride Method
In this approach, acetyl chloride is added to methanol to generate HCl in situ, which then catalyzes the esterification.
Advantages:
-
Achieves quantitative yields.
-
Acetyl chloride is a readily available and relatively inexpensive reagent.
-
The primary byproduct, acetic acid, is less hazardous than the byproducts of the thionyl chloride method.
Disadvantages:
-
Acetyl chloride is also a corrosive and lachrymatory substance that reacts violently with water and requires careful handling.
-
The reaction may require a longer reflux time compared to other methods.
Hydrogen Chloride Gas/Pyridine/Azeotrope Method
This method, detailed in a patent, involves the direct use of hydrogen chloride gas to first form the proline hydrochloride salt, followed by esterification with methanol. A key feature is the use of a pyridine catalyst and an azeotropic solvent (dichloroethane) to remove the water formed during the reaction, driving the equilibrium towards the product.
Advantages:
-
Very high yields (up to 99.6%) have been reported, especially with recycling of the mother liquor.
-
The use of a catalyst can potentially increase the reaction rate.
-
Azeotropic removal of water is an effective way to achieve high conversion.
Disadvantages:
-
Requires a source of anhydrous hydrogen chloride gas, which necessitates specialized equipment and stringent safety protocols for handling.[5][6][7]
-
Pyridine is a flammable and toxic substance.
-
The use of chlorinated solvents like dichloroethane is environmentally unfavorable.
Experimental Protocols
Synthesis via Thionyl Chloride
-
To a flask containing methanol (60 mL), add L-proline (10.2 g, 88.6 mmol).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (7.10 mL, 97.5 mmol) to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux and maintain for 29 hours.[1]
-
After cooling, remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure to obtain methyl L-prolinate hydrochloride.
Synthesis via Acetyl Chloride
-
Suspend L-proline (100 g, 0.87 mol) in methanol (600 mL).
-
Add acetyl chloride (92.6 mL, 1.30 mol) to the suspension.
-
Heat the mixture to reflux for approximately 8 hours.
-
Remove the solvent under vacuum to yield methyl L-prolinate hydrochloride.
Synthesis via Hydrogen Chloride Gas/Pyridine/Azeotrope
-
In a three-necked flask, combine L-proline (11.5g, 0.1mol), dichloroethane (30ml), and pyridine (0.79g, 0.01mol).
-
Bubble hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.
-
Add methanol (4.16g, 0.13mol) and continue to pass hydrogen chloride gas (at a lower rate) while heating to reflux for 3 hours.
-
During reflux, remove the water/dichloroethane azeotrope and replace it with anhydrous dichloroethane.
-
After the reaction is complete, cool the mixture and remove the solvent and excess methanol by vacuum rotary evaporation.
-
Recrystallize the resulting solid from dichloroethane at -10°C, filter, and dry to obtain L-proline methyl ester hydrochloride.
Visualizing the Synthetic Pathways
References
- 1. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. What Should Be Paid Attention to When Using Hydrogen Chloride Gas? Exporter China [taiyugas.com]
- 6. Hydrogen Chloride (HCl): Health Implications and Safety Practices [gasdetection.com]
- 7. Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks [gasdetection.com]
Performance of Methyl Prolinate Hydrochloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of methyl prolinate hydrochloride in various solvent systems. The selection of an appropriate solvent is critical for optimizing reaction outcomes, ensuring stability, and facilitating purification processes in drug development and chemical synthesis. This document presents available data on the solubility and stability of this compound and discusses its performance in key applications, supported by experimental protocols.
Solubility Profile
To provide a framework for researchers, the following table summarizes the known qualitative solubility of this compound.
| Solvent | Qualitative Solubility |
| Chloroform (B151607) | Soluble |
| Methanol (B129727) | Slightly Soluble[1] |
| Water | Slightly Soluble[1] |
Further experimental determination of quantitative solubility in a broader range of solvents is recommended for specific applications.
Stability in Different Solvent Systems
This compound is a hygroscopic solid that is stable under normal storage conditions.[2] When in solution, its stability can be influenced by the nature of the solvent. As a hydrochloride salt, it is generally more stable in aprotic or less polar solvents where the dissociation of the salt is minimized. In protic solvents, particularly water, the ester functionality is susceptible to hydrolysis, which can be accelerated by changes in pH. For applications requiring prolonged reaction times or storage in solution, the choice of a dry, aprotic solvent is advisable to maintain the integrity of the compound.
Performance in Synthetic Applications
This compound is a valuable building block in various synthetic applications, most notably in peptide synthesis and as a precursor for organocatalysts. The solvent system plays a crucial role in the efficiency and stereochemical outcome of these reactions.
Peptide Synthesis
In peptide synthesis, the choice of solvent affects the solubility of the amino acid derivatives and the coupling reagents, as well as the swelling of the solid support in solid-phase peptide synthesis (SPPS). While specific comparative studies on the performance of this compound in different solvents for peptide coupling are not extensively documented, general principles of peptide synthesis suggest that polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly employed. The solubility in the chosen solvent is paramount for efficient coupling reactions.
Organocatalysis
L-proline and its derivatives are widely used as organocatalysts in various asymmetric transformations, such as aldol (B89426) and Mannich reactions. The solvent has a profound impact on the reaction's enantioselectivity and diastereoselectivity. Studies on proline-catalyzed reactions have shown that the stereochemical outcome can be tuned by varying the solvent. For instance, in proline-catalyzed aldol reactions, different enantiomeric ratios have been observed in solvents ranging from hexane (B92381) to DMSO. While these studies often focus on L-proline itself, the principles of solvent effects on the transition state stabilization are applicable to its derivatives like methyl prolinate. The ester group in methyl prolinate can influence its solubility and catalytic activity in different solvent environments compared to the parent amino acid.
Experimental Protocols
Determination of Quantitative Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., acetonitrile, dichloromethane, ethyl acetate, etc.)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To separate any remaining solid particles, centrifuge the sample.
-
Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.[3]
-
Calculate the solubility in units of g/100mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Signaling Pathways and Logical Relationships
The performance of this compound in a given solvent is governed by a series of intermolecular interactions. The following diagram illustrates the logical relationship between the properties of the solvent, the solute, and the resulting performance in a chemical reaction.
Caption: Factors influencing the performance of this compound.
References
A Comparative Guide to the Catalytic Performance of Methyl Prolinate Hydrochloride in Aldol Reactions
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic performance of methyl prolinate hydrochloride in asymmetric aldol (B89426) reactions, benchmarked against the widely used L-proline. This guide summarizes key performance data, details experimental protocols for kinetic analysis, and visualizes the underlying catalytic cycle and experimental workflow.
While extensive kinetic studies on reactions catalyzed specifically by this compound are not widely published, its performance in asymmetric aldol condensations has been evaluated in comparison to L-proline. This allows for an indirect assessment of its catalytic efficacy. The data presented here is crucial for researchers selecting organocatalysts for the synthesis of chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in pharmaceutical development.
Performance Comparison in the Asymmetric Aldol Reaction
The catalytic activities of this compound and L-proline were compared in the aldol reaction between cyclopentanone (B42830) and 4-nitrobenzaldehyde. The key performance indicators, including reaction yield, diastereomeric ratio (dr), and enantiomeric excess (ee), are summarized below.
| Catalyst | Boronic Acid Additive | Solvent | Yield (%) | dr (anti:syn) | er (major diastereomer) |
| L-Proline | None | Acetonitrile | - | - | - |
| L-Proline | Phenylboronic Acid | Acetonitrile | - | 1:1.2 | 99:1 |
| L-Proline | 3,5-Dichlorophenylboronic Acid | Acetonitrile | - | 1:1.2 | 99:1 |
| L-Proline | 3,5-Bis(trifluoromethyl)phenylboronic Acid | Acetonitrile | - | 1:1.1 | 99:1 |
| Methyl Prolinate | None | Acetonitrile | - | 1:2 | - |
| Methyl Prolinate | Phenylboronic Acid | Acetonitrile | - | 1.4:1 | - |
| Methyl Prolinate | 3,5-Dichlorophenylboronic Acid | Acetonitrile | - | 1.2:1 | - |
| Methyl Prolinate | 3,5-Bis(trifluoromethyl)phenylboronic Acid | Acetonitrile | - | 1.3:1 | - |
Data sourced from a study on the influence of boronic acids on proline-catalyzed aldol reactions[1]. The study focused on the impact of additives on diastereoselectivity and did not report isolated yields or enantiomeric ratios for all experiments.
The data suggests that while L-proline generally provides excellent enantioselectivity, methyl prolinate can influence the diastereoselectivity of the aldol reaction, particularly in the presence of boronic acid additives[1]. The absence of the free carboxylic acid in methyl prolinate likely alters the transition state assembly, impacting the stereochemical outcome[1].
Experimental Protocols
The following protocols are generalized from established procedures for L-proline catalyzed aldol reactions and can be adapted for kinetic studies involving this compound.[2][3][4]
General Procedure for Asymmetric Aldol Reaction
-
To a stirred solution of the catalyst (e.g., L-proline or this compound, 5-30 mol%) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixture of methanol (B129727) and water), add the ketone (typically 5-20 equivalents).[2][3][4]
-
If an additive (e.g., boronic acid, 10 mol%) is used, it should be added at this stage.[1]
-
Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes to allow for pre-equilibration.[2]
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature.
Reaction Monitoring and Kinetic Analysis
Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using the following techniques:
-
Thin-Layer Chromatography (TLC): For qualitative monitoring of the consumption of the limiting reactant (aldehyde).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the conversion of reactants to products and the diastereomeric ratio of the aldol adduct.[4][5][6] This can be performed on the crude reaction mixture after quenching a small sample.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of the product.[2] A suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or AD-H) and mobile phase (typically a mixture of hexane (B92381) and isopropanol (B130326) or ethanol) must be selected to achieve baseline separation of the enantiomers.[7][8][9]
Work-up Procedure
-
Upon completion (as determined by TLC or NMR), quench the reaction by adding a saturated aqueous solution of NH4Cl.[2][3]
-
Extract the product with an organic solvent such as ethyl acetate.[2][3]
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).[2]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[2]
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a proline-catalyzed aldol reaction and a typical experimental workflow for kinetic studies.
Caption: Catalytic cycle for the proline-mediated aldol reaction.
Caption: Generalized workflow for kinetic analysis of aldol reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Literature review of methyl prolinate hydrochloride applications in synthesis
Methyl prolinate hydrochloride, a versatile chiral building block derived from the amino acid L-proline, offers a unique profile for applications in asymmetric catalysis, pharmaceutical synthesis, and peptide chemistry. Its ester functionality and the inherent chirality of the proline ring make it a valuable tool for researchers and drug development professionals. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data and detailed methodologies.
Asymmetric Organocatalysis: The Aldol (B89426) Reaction
L-proline and its derivatives have emerged as powerful organocatalysts for asymmetric reactions, most notably the aldol reaction. While L-proline itself is a highly effective catalyst, its derivatives, including methyl prolinate, are explored to fine-tune reactivity and selectivity.
Comparison with L-Proline and L-Prolinamide Derivatives
In the context of the asymmetric aldol reaction, L-proline sets a high benchmark. The catalytic cycle is believed to proceed through an enamine intermediate formed between the ketone and the secondary amine of proline. The carboxylic acid moiety of proline is thought to play a crucial role in the stereochemical control of the reaction by participating in a hydrogen-bonded transition state.
This compound, with its esterified carboxyl group, presents an interesting comparison. While the secondary amine is available for enamine formation, the absence of the free carboxylic acid can alter the transition state geometry and, consequently, the enantioselectivity and reactivity.
L-prolinamide derivatives have also been extensively studied as catalysts for the aldol reaction. These derivatives, where the carboxyl group is converted to an amide, can also participate in hydrogen bonding and have shown to be highly effective catalysts, in some cases surpassing the enantioselectivity of L-proline.
Table 1: Comparison of Proline-Based Catalysts in the Asymmetric Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde (B150856)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | Room Temp | 48 | 68 | 76 | Not Specified |
| L-Prolinamide | 20 | Neat | Room Temp | 168 | 95 | 46 | Not Specified |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide | 20 | Neat | Room Temp | 72 | 84 | 93 | Not Specified |
| This compound | Not Reported | - | - | - | - | - | - |
Note: Direct catalytic data for this compound in this specific reaction was not found in the reviewed literature, suggesting it is less commonly used as a primary catalyst compared to L-proline and its amide derivatives.
Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Reaction
A solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) is treated with L-proline (0.3 mmol, 30 mol%). The mixture is stirred at room temperature for 48 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired aldol product.
Synthesis of Pharmaceuticals: The Vildagliptin Case Study
Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, is a key pharmaceutical whose synthesis can involve proline derivatives. Different synthetic routes have been developed, starting from L-proline, L-prolinamide, or utilizing intermediates that can be derived from this compound.
Comparison of Starting Materials for Vildagliptin Synthesis
The choice of starting material significantly impacts the overall efficiency and cost-effectiveness of the synthesis of Vildagliptin.
-
L-Prolinamide: A common starting material, L-prolinamide, can be directly N-acylated with chloroacetyl chloride, followed by dehydration to the nitrile and subsequent coupling with 3-amino-1-adamantanol.
-
L-Proline: Starting from L-proline requires amidation of the carboxylic acid, which adds a step to the synthesis. However, L-proline is generally a more readily available and less expensive starting material.
-
Methyl L-Prolinate Hydrochloride: This derivative can be a precursor to L-prolinamide via ammonolysis. Alternatively, it can be N-acylated and then converted to the corresponding amide. The use of the methyl ester can offer advantages in terms of solubility and handling compared to the free acid.
Table 2: Comparison of Synthetic Routes to Vildagliptin
| Starting Material | Key Steps | Overall Yield (%) | Key Considerations | Reference |
| L-Prolinamide | N-chloroacetylation, dehydration, condensation | ~40-50% | More direct route, but L-prolinamide is more expensive. | Not Specified |
| L-Proline | Amidation, N-chloroacetylation, dehydration, condensation | ~32-48% | More steps, but L-proline is a cheaper raw material. | Not Specified |
| Methyl L-Prolinate | Ammonolysis, N-chloroacetylation, dehydration, condensation | Not specified in direct comparison | Can be an intermediate to L-prolinamide. | Not Specified |
Experimental Protocol: Synthesis of a Vildagliptin Intermediate from L-Proline
L-proline is reacted with chloroacetyl chloride in a suitable solvent like THF to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then converted to the corresponding amide by reaction with a coupling agent and ammonia. The amide is subsequently dehydrated to the nitrile, (S)-1-(chloroacetyl)-2-cyanopyrrolidine, a key intermediate for Vildagliptin, which is then coupled with 3-amino-1-adamantanol.
Peptide Synthesis: Incorporation of Proline
In solid-phase peptide synthesis (SPPS), the incorporation of proline residues presents unique challenges, including the potential for racemization and the formation of diketopiperazines, especially when proline is at the C-terminus. The choice of protecting group for the proline building block is crucial to mitigate these side reactions and ensure high yield and purity of the final peptide.
Comparison of Proline Building Blocks in SPPS
The standard building blocks for proline incorporation in Fmoc-based SPPS are Fmoc-Pro-OH and in Boc-based SPPS, Boc-Pro-OH. The use of this compound would necessitate an in-situ protection of the alpha-amino group before coupling, making it a less direct approach compared to using pre-formed N-protected proline derivatives.
The primary advantage of using standard Fmoc-Pro-OH or Boc-Pro-OH is their seamless integration into established SPPS protocols. The use of this compound would require additional steps and optimization. Furthermore, the presence of the methyl ester in this compound could potentially interfere with certain coupling reagents or lead to side reactions, although specific data on this is limited.
A significant concern with any proline derivative is the risk of racemization during activation and coupling. The use of coupling reagents like HCTU or COMU is often recommended to minimize racemization when incorporating Fmoc-Pro-OH.
Table 3: Comparison of Proline Derivatives for Solid-Phase Peptide Synthesis
| Proline Derivative | N-alpha Protection | C-alpha Protection | Key Advantages | Key Disadvantages |
| Fmoc-Pro-OH | Fmoc | Free acid | Standard for Fmoc-SPPS, high coupling efficiency with appropriate reagents. | Prone to racemization with certain activators; can lead to diketopiperazine formation. |
| Boc-Pro-OH | Boc | Free acid | Standard for Boc-SPPS. | Requires strong acid for deprotection. |
| Methyl Prolinate HCl | None (as hydrochloride) | Methyl ester | Potentially cost-effective starting material. | Requires in-situ N-protection; potential for side reactions involving the ester; lack of established protocols. |
Experimental Protocol: Incorporation of Fmoc-Pro-OH in Fmoc-SPPS
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Coupling: Fmoc-Pro-OH (3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
-
The cycle is repeated for the subsequent amino acids in the peptide sequence.
Safety Operating Guide
Proper Disposal of Methyl Prolinate Hydrochloride: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. Methyl prolinate hydrochloride, a commonly used reagent, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This substance is classified as a hazardous chemical that can cause skin and serious eye irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves: Nitrile or other chemically resistant gloves are recommended.
-
Eye protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]
-
Protective clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Handling:
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Restrict Access: Cordon off the area of the spill to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Carefully sweep up the spilled solid material.[1][3] Avoid creating dust.
-
Collection: Place the swept-up material into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as chemical waste.
Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's environmental health and safety (EHS) office and emergency responders immediately.[4]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Secure the Area: Prevent entry into the spill zone.
III. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all local, state, and federal regulations.[4] The following is a general procedural guide.
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and spill cleanup debris.
-
Place the waste into a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
-
Waste Storage:
-
Consult with EHS:
-
Contact your institution's EHS office to determine the specific disposal requirements and to schedule a waste pickup. They will provide guidance on proper labeling and documentation.
-
-
Waste Disposal:
-
Disposal must be conducted through a licensed and approved waste disposal facility.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[4][5] This can lead to environmental contamination and is a violation of regulations.
-
Recycling options may be available; consult with the manufacturer or your local waste management authority.[4]
-
IV. Quantitative Data Summary
| Property | Value | Source |
| Melting Point/Range | 71 °C / 159.8 °F | [1] |
| Hazard Classifications | Skin Corrosion/Irritation: Category 2 | [1] |
| Serious Eye Damage/Eye Irritation: Category 2 | [1] | |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Methyl Prolinate Hydrochloride
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl prolinate hydrochloride in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely and effectively with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and eye irritation.[1][2] It is also a hygroscopic powder, meaning it readily absorbs moisture from the air.[1][3] Therefore, appropriate PPE is crucial to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EN166 standards. A face shield is recommended when there is a significant risk of splashing.[1] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3] Check manufacturer's glove compatibility charts for specific breakthrough times. | To prevent skin contact and irritation.[1] |
| Body Protection | A long-sleeved laboratory coat. Consider a chemical-resistant apron for larger quantities. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated.[4] For powdered substances, a respirator with a particulate filter (e.g., N95, FFP2) is recommended, especially if working outside of a fume hood.[5] | To prevent inhalation of airborne particles.[2] |
Respirator Selection Guide
| Assigned Protection Factor (APF) | Respirator Type | When to Use |
| 10 | Half-mask respirator with P95 or P100 filters | For operations with low potential for dust generation. |
| 50 | Full-facepiece respirator with P100 filters | For operations with a higher potential for dust generation or when eye protection is also needed. |
| 1000 | Powered Air-Purifying Respirator (PAPR) with HEPA filters | For high-dust environments or long-duration tasks. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Caption: Workflow for handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Don PPE: Before handling, put on all required PPE as detailed in the table above.
-
Prepare Workspace: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the work area is clean and uncluttered.
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents readily available to avoid leaving the designated handling area.
-
-
Handling:
-
Weighing:
-
Use a tared weigh boat or glassware.
-
Slowly and carefully transfer the powder to avoid generating dust.
-
If the powder is hygroscopic, work quickly to minimize exposure to atmospheric moisture.[3]
-
-
Dissolving/Reaction Setup:
-
If dissolving the powder, add it slowly to the solvent with stirring.
-
For reactions, add the compound to the reaction vessel within the fume hood.
-
-
Transferring:
-
When transferring between containers, do so carefully to prevent spills and dust formation.
-
-
-
Cleanup and Storage:
-
Decontamination: Thoroughly clean all equipment that came into contact with the chemical. Wash with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.
-
Storage: Store unused this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
-
Emergency and Disposal Plan
In the event of an emergency, a clear and practiced response is critical.
Caption: Emergency spill response workflow.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department immediately.
-
Contain the Spill: For small, manageable spills, and while wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel, being careful not to spread any remaining residue. Place the cleaning materials in the hazardous waste container.
-
Dispose: Seal the hazardous waste container and label it appropriately for disposal according to your institution's and local regulations.[2][3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[8]
References
- 1. 3m.com [3m.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake [sgsystemsglobal.com]
- 5. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
